(S)-2-Phenylaziridine
Description
Significance of Three-Membered Nitrogen Heterocycles in Organic Chemistry
Three-membered nitrogen heterocycles, known as aziridines, are a significant class of organic compounds. numberanalytics.com They consist of a three-membered ring containing one nitrogen atom and two carbon atoms. jchemlett.com This structural motif is found in several natural products and pharmaceuticals, highlighting its importance in medicinal chemistry. wikipedia.orgontosight.airesearchgate.net For instance, the mitomycin and porfiromycin (B1679050) families of anticancer agents contain the aziridine (B145994) ring. wikipedia.orgresearchgate.net The significance of these heterocycles also lies in their role as versatile synthetic intermediates. benthamdirect.comnumberanalytics.com Their inherent ring strain makes them highly reactive, serving as precursors for a diverse range of larger, more stable nitrogen-containing compounds. numberanalytics.combenthamdirect.com This reactivity allows for the synthesis of various other heterocyclic systems, such as azetidines, pyrrolidines, piperidines, and imidazoles. benthamdirect.comarkat-usa.org
Conformational and Stereochemical Aspects of Aziridines
The stereochemistry of aziridines is a key feature influencing their reactivity and applications. The three-membered ring forces the bond angles to approximately 60 degrees, a significant deviation from the ideal 109.5 degrees for sp³ hybridized atoms. wikipedia.org This geometric constraint leads to considerable angle strain. wikipedia.orgnih.gov
A crucial stereochemical aspect of aziridines is the phenomenon of nitrogen inversion, where the nitrogen atom and its lone pair of electrons rapidly pass through a planar transition state. scribd.comstereoelectronics.org However, in the case of aziridines, this inversion is significantly slower compared to acyclic amines due to the increased ring strain in the planar transition state. wikipedia.orgscribd.comstereoelectronics.org This increased barrier to inversion allows for the isolation of stable, chiral N-substituted aziridines, which are known as invertomers. wikipedia.orgwomengovtcollegevisakha.ac.in The presence of electronegative substituents on the nitrogen atom further raises the inversion barrier. stereoelectronics.org
The conformational preferences of substituents on the aziridine ring also play a critical role in directing the stereochemical outcome of their reactions. msu.edumsu.edu For example, in N-acyl aziridines, the rotation around the N-C(O) bond is facile, allowing the aziridine residue to adapt its conformation within larger peptide structures. nih.gov The stereochemistry of the substituents on the carbon atoms of the ring (cis or trans) also profoundly influences the reactivity and the stereochemical outcome of subsequent transformations. nih.govmsu.edu
Inherent Reactivity of Aziridines Due to Ring Strain
The high reactivity of aziridines is a direct consequence of their significant ring strain. numberanalytics.comrsc.orgrsc.org This strain, arising from the compressed bond angles within the three-membered ring, makes them susceptible to ring-opening reactions by a wide variety of nucleophiles. wikipedia.orgbenthamdirect.comnih.gov This process relieves the strain and leads to the formation of more stable, open-chain or larger ring structures. benthamdirect.com
The reactivity of the aziridine ring is highly dependent on the nature of the substituents on both the nitrogen and carbon atoms. arkat-usa.org Electron-withdrawing groups on the nitrogen atom, such as sulfonyl or acyl groups, "activate" the ring, making it more electrophilic and thus more reactive towards nucleophilic attack. arkat-usa.orgbaranlab.orgscispace.com These are often referred to as activated aziridines. Conversely, aziridines with hydrogen, alkyl, or aryl groups on the nitrogen are considered non-activated. baranlab.org
The ring-opening of aziridines can proceed through different mechanisms, primarily SN1- or SN2-type pathways, depending on the reaction conditions and the substitution pattern of the aziridine. nih.govacs.orgosaka-u.ac.jp Under acidic conditions, the reaction of phenyl-substituted aziridines can proceed through a quasi-SN1 pathway due to the stabilization of the carbocation-like intermediate by the phenyl group. nih.gov In contrast, alkyl-substituted aziridines tend to react via a more concerted SN2-like mechanism, leading to inversion of stereochemistry. nih.gov The regioselectivity of the ring-opening is also a critical aspect, influenced by steric and electronic factors of the substituents. scispace.comosaka-u.ac.jp
Overview of (S)-2-Phenylaziridine as a Pivotal Chiral Building Block
This compound stands out as a particularly important chiral building block in asymmetric synthesis. bldpharm.comenamine.net Its value lies in the presence of a stereogenic center at the C-2 position, combined with the versatile reactivity of the aziridine ring. This combination allows for the stereocontrolled introduction of a phenyl-substituted aminoethyl moiety into a wide range of molecules.
The phenyl group in this compound plays a crucial role in directing the regioselectivity of ring-opening reactions. Nucleophilic attack often occurs at the benzylic carbon (C-2) due to the stabilization of the transition state. scispace.com This inherent regioselectivity, coupled with the defined stereochemistry of the starting material, enables the synthesis of a vast array of enantiomerically enriched compounds. nih.govresearchgate.net
For instance, this compound and its derivatives are used in the synthesis of chiral ligands, which in turn can be used to catalyze a variety of asymmetric reactions. researchgate.net Furthermore, the ring-opening of N-activated (S)-2-phenylaziridines with various nucleophiles provides access to a diverse set of chiral β-amino acids, β-aryl amines, and other valuable synthetic intermediates. scispace.comacs.orgresearchgate.net The ability to control the stereochemical outcome of these reactions makes this compound a cornerstone in the construction of complex, biologically active molecules. researchgate.netnih.gov
Interactive Data Tables
Physical and Chemical Properties of Aziridine
| Property | Value | Reference |
| Molecular Formula | C₂H₅N | wikipedia.org |
| Bond Angles | Approx. 60° | wikipedia.org |
| pKa of Conjugate Acid | 7.9 | wikipedia.org |
| Nitrogen Inversion Barrier | 8-12 kcal/mol | baranlab.org |
Common Reactions of Aziridines
| Reaction Type | Description | Key Features | References |
| Nucleophilic Ring-Opening | Reaction with nucleophiles to open the strained ring. | Can be regio- and stereoselective. | wikipedia.orgbenthamdirect.comnih.gov |
| 1,3-Dipole Formation | Thermal or photochemical ring-opening to form azomethine ylides. | Used in 1,3-dipolar cycloadditions. | wikipedia.org |
| Ring Expansion | Reactions leading to larger heterocyclic rings. | Access to 4- to 7-membered heterocycles. | benthamdirect.comarkat-usa.org |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-phenylaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8-9H,6H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIKLFWSUVVUKT-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enantioselective Synthetic Methodologies for S 2 Phenylaziridine and Its Derivatives
Asymmetric Aziridination of Olefins
The direct aziridination of olefins represents a highly atom-economical approach to constructing the aziridine (B145994) ring. This section details various catalytic systems that enable the enantioselective transfer of a nitrene group to styrene (B11656) and related olefins.
Transition Metal-Catalyzed Systems
Transition metal catalysis is a cornerstone of asymmetric aziridination. acs.org Various metals, including copper, rhodium, cobalt, and iron, have been successfully employed with chiral ligands to induce high levels of stereocontrol. nih.govnih.govresearchgate.net
Copper-catalyzed systems, pioneered by Evans and Jacobsen, are among the most studied. acs.orggrafiati.com These reactions typically utilize a copper(I) or copper(II) salt in combination with a chiral ligand, such as a bis(oxazoline) or a phosphine-containing ligand. grafiati.commdpi.com The nitrene source is often an iminoiodinane, like [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs). grafiati.com For instance, the copper-catalyzed aziridination of styrene using a chiral bis(oxazoline) ligand can afford the corresponding N-sulfonylated 2-phenylaziridine (B142167) with high enantioselectivity. grafiati.com
Rhodium catalysts, particularly dirhodium(II) carboxylates, are also effective for asymmetric aziridination. nih.govclockss.org Chiral dirhodium(II) complexes, such as Rh₂(S-TCPTTL)₄, have been shown to catalyze the reaction of alkenes with nitrene precursors, although the enantioselectivities can be highly dependent on the substrate. clockss.org For example, the aziridination of 2,2-dimethylchromene using this catalyst system yields the product with 94% enantiomeric excess (ee). clockss.org
Cobalt-based catalysts, often employing porphyrin or salen-type ligands, have emerged as powerful tools for the asymmetric aziridination of a wide range of styrenyl and even unactivated alkenes. acs.orgnih.govnih.gov These systems can operate via a stepwise radical mechanism, offering a different mechanistic pathway compared to the concerted or ylide-based mechanisms often proposed for copper and rhodium catalysts. nih.gov
Iron-catalyzed systems provide an environmentally benign and cost-effective alternative. rsc.orgmdpi.com Non-heme iron complexes have been developed for the aziridination of terminal alkenes, including styrene derivatives. rsc.org The catalytic performance can be influenced by the electronic properties of the styrene substrate, with electron-donating groups sometimes leading to higher yields. mdpi.com
Table 1: Selected Transition Metal-Catalyzed Asymmetric Aziridination of Styrene
| Catalyst System | Nitrene Source | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Cu(OTf)₂ / Bis(oxazoline) | PhI=NNs | 88 | 86 | grafiati.com |
| Rh₂(S-TCPTTL)₄ | [N-(4-nitrophenylsulfonyl)imino]phenyliodinane | - | - | clockss.org |
| Co(II) / 3,5-DitBu-QingPhyrin | TrocN₃ | High | High | nih.gov |
| FeII(PBI)₃₂ | PhINTs | Moderate | - | mdpi.com |
Organocatalytic Approaches to Aziridination
In recent years, organocatalysis has gained prominence as a metal-free alternative for asymmetric synthesis. nih.gov For aziridination, organocatalytic methods often rely on the activation of the olefin or the nitrogen source through different modes of catalysis.
One approach involves the use of iminium salt catalysis for the aziridination of styrenes with [N-(p-toluenesulfonyl)imino]phenyliodinane (PhINTs). nih.gov This method is proposed to proceed through a stepwise, polar mechanism. Another strategy employs chiral Brønsted acids to catalyze the reaction of imines with diazo compounds, leading to the formation of aziridines. msu.eduorganic-chemistry.org For example, a chiral phosphoric acid can catalyze the reaction of N-Boc-imines with diazoacetamides to give aziridines with excellent yields and enantioselectivities. organic-chemistry.org
Cinchona alkaloid derivatives have also been utilized as organocatalysts. For instance, a cinchona alkaloid sulfonamide can catalyze the enantioselective reaction of 2H-azirines with thiols, providing a route to chiral functionalized aziridines. jchemlett.com
Table 2: Organocatalytic Asymmetric Aziridination
| Catalyst | Reactants | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Iminium Salt | Styrene, PhINTs | N-Tosylaziridine | Metal-free nitrene transfer | nih.gov |
| Chiral Phosphoric Acid | N-Boc-imine, Diazoacetamide | Aziridine-2-carboxamide | High yield and enantioselectivity | organic-chemistry.org |
| Cinchona Alkaloid Sulfonamide | 2H-Azirine, Thiol | Thio-functionalized aziridine | Catalytic enantioselective addition | jchemlett.com |
Enantioselective Protonation Strategies
An alternative to the direct asymmetric aziridination of prochiral olefins is the enantioselective protonation of a racemic or prochiral aziridine-derived enolate or equivalent. This strategy relies on the creation of a stereocenter by the selective addition of a proton from a chiral proton source.
While direct enantioselective protonation to form (S)-2-phenylaziridine is less common, the underlying principle has been demonstrated in other systems. For example, the deracemization of α-branched carboxylic acids has been achieved through the enantioselective protonation of bis-silyl ketene (B1206846) acetals using a chiral Brønsted acid catalyst. Similarly, the catalytic deracemization of ketones has been accomplished via a photoredox deprotonation followed by an enantioselective protonation. nih.gov These methods highlight the potential of using chiral proton donors to establish stereocenters. nih.govcaltech.edu
In a related approach, chiral vicinal chloroamines have been synthesized via the asymmetric protonation of catalytically generated prochiral chloroenamines using chiral Brønsted acids. These chloroamines can then be converted to the corresponding aziridines in a subsequent step.
Synthesis via Imine and Azirine Intermediates
This section explores synthetic routes that construct the aziridine ring from precursors that already contain a C=N bond (imines) or a three-membered unsaturated ring (azirines).
Reactions of Imines with Carbene Precursors
The reaction of an imine with a carbene or carbene equivalent is a powerful method for aziridine synthesis. Enantioselectivity can be achieved by using a chiral catalyst to control the facial selectivity of the carbene addition to the imine.
Lewis acids, in combination with chiral ligands, are often used to catalyze these reactions. For example, various metal triflates, such as Zn(OTf)₂ and Yb(OTf)₃, can catalyze the reaction of imines with ethyl diazoacetate to form aziridine-2-carboxylates. While achieving high enantioselectivity in these systems can be challenging, they offer a general route to a variety of aziridines.
A notable development is the use of chiral Brønsted acids to catalyze the addition of diazo compounds to imines. msu.edu This approach has been shown to produce cis-aziridines with high diastereo- and enantioselectivity. msu.edu Another strategy involves the use of chiral sulfides to generate a chiral ylide from a tosylhydrazone carbene precursor, which then reacts with an imine. msu.edu
Table 3: Asymmetric Aziridination of Imines with Carbene Precursors
| Imine | Carbene Precursor | Catalyst System | Product | ee (%) | Reference |
|---|---|---|---|---|---|
| N-Benzhydryl Imine | Ethyl Diazoacetate | Chiral Ru-Pheox | (S,S)-Aziridine-2-carboxylate | - | ethz.ch |
| N-Sulfonyl Imine | Trimethylsilyldiazomethane | - | cis-Aziridine | High (diastereoselectivity) | organic-chemistry.org |
| Various Imines | Ethyl Diazoacetate | Zn(OTf)₂ or Yb(OTf)₃ | cis-Aziridine-2-carboxylate | Low |
Nucleophilic Additions to 2H-Azirines
2H-Azirines are strained, three-membered heterocyclic compounds that can serve as electrophilic precursors to chiral aziridines upon nucleophilic addition. jchemlett.comsci-hub.se The enantioselectivity is controlled by a chiral catalyst that facilitates the stereoselective attack of the nucleophile.
A variety of nucleophiles have been employed in this context. For instance, the enantioselective addition of diphenyl phosphite (B83602) to 2H-azirines can be catalyzed by a chiral bis(imidazoline)/zinc(II) system, affording optically active phosphonated aziridines. jchemlett.com Similarly, a chiral N,N'-dioxide/Cu(II) complex catalyzes the asymmetric addition of tertiary carbon nucleophiles to 2H-azirines, providing access to chiral aziridines with vicinal tetrasubstituted stereocenters. jchemlett.com
Recently, the first catalytic asymmetric nucleophilic addition of diarylphosphines to 2H-azirines was reported, utilizing a chiral Manganese(I) complex. nih.gov This method provides access to a novel class of chiral aziridine phosphines. nih.gov
Table 4: Enantioselective Nucleophilic Additions to 2H-Azirines
| 2H-Azirine | Nucleophile | Catalyst System | Product | ee (%) | Reference |
|---|---|---|---|---|---|
| 2-Phenyl-2H-azirine | Diphenyl Phosphite | Chiral Bis(imidazoline)/Zn(II) | (S)-2-Phenyl-2-(diphenoxyphosphoryl)aziridine | High | |
| 2,3-Diaryl-2H-azirine | Tertiary Carbon Nucleophile | Chiral N,N'-dioxide/Cu(II) | Aziridine with vicinal tetrasubstituted stereocenters | Excellent | jchemlett.com |
| Various 2H-Azirines | Diarylphosphine | Chiral Mn(I) Complex | Chiral Aziridine Phosphine (B1218219) | High | nih.gov |
Intramolecular Cyclization Routes for Aziridine Formation
Intramolecular cyclization represents a powerful and common strategy for the stereocontrolled synthesis of aziridines. These methods typically involve the formation of a carbon-nitrogen bond within a suitably functionalized acyclic precursor, where the stereochemistry of the final aziridine is dictated by the stereocenters present in the starting material.
One established approach involves the cyclization of β-amino alcohols. These precursors, often derived from readily available chiral amino acids, can be converted to their corresponding sulfates and subsequently cyclized under basic conditions. This variation of the Wenker synthesis provides a reliable method for producing aziridines. organic-chemistry.org For instance, less hindered amino alcohols can be tosylated and cyclized in situ using potassium hydroxide (B78521) in a biphasic water/dichloromethane system, while more substituted analogues often give better yields with potassium carbonate in acetonitrile. organic-chemistry.org
Another effective intramolecular route is the copper-hydride-catalyzed hydroamination of allylic hydroxylamine (B1172632) esters. This method allows for the direct synthesis of alkyl-substituted chiral aziridines from achiral starting materials with high levels of regio- and enantiocontrol. organic-chemistry.org The reaction proceeds efficiently to afford the aziridine products in good to excellent yields and high enantiomeric excess. organic-chemistry.org
Furthermore, copper-promoted intramolecular C-H oxidative amination reactions have been developed. These reactions can form aziridine derivatives by creating a bond between a secondary amine (N-H) and a C(sp³)-H bond at a benzylic position, using oxygen as the sole oxidant. organic-chemistry.org
Post-Synthetic Derivatization for Enantiopure Phenylaziridines
The direct functionalization of a pre-formed aziridine ring offers a divergent and atom-economical approach to a variety of substituted derivatives. This section explores stereoselective methods for modifying the this compound scaffold.
Stereoselective Lithiation and Electrophilic Trapping
The deprotonation of N-activated aziridines using strong bases, followed by quenching with an electrophile, is a key strategy for introducing substituents onto the aziridine ring. The regio- and stereochemical outcome of this process is highly dependent on the nature of the activating group on the nitrogen atom, the substitution pattern of the aziridine, and the reaction conditions.
For N-sulfonyl activated aziridines, lithiation followed by electrophilic trapping can be a powerful tool. A detailed study on N-sulfonyl ethylene (B1197577) aziridines demonstrated that using an N-2,4,6-tri-iso-propylbenzenesulfonyl activating group and s-BuLi-PMDETA for lithiation, followed by rapid trapping with an electrophile, yielded functionalized aziridines. york.ac.uk Trapping with aldehydes, for instance, provides a stereoselective route to syn-hydroxy aziridines. york.ac.uk
The use of a chiral auxiliary on the nitrogen atom can direct the stereochemistry of the lithiation. For example, N-tert-butylsulfinyl aziridine undergoes α-lithiation with complete asymmetric induction. acs.org The subsequent trapping of the lithiated intermediate with an electrophile proceeds with retention of configuration. acs.org
Furthermore, the complexation of N-alkyl-2-phenylaziridines with borane (B79455) (BH₃) has been shown to promote regioselective β-lithiation. organic-chemistry.orgfigshare.comacs.orgacs.org The resulting lithiated intermediates are configurationally stable, which allows for the enantioselective preparation of cis-2,3-disubstituted aziridines upon trapping with various electrophiles. organic-chemistry.orgfigshare.comacs.orgacs.org This method provides a reliable pathway to enantioenriched aziridine derivatives. organic-chemistry.org
A study on the stereospecific lithiation of N-Ts-iodoaziridines via lithium-iodine exchange generated unstabilized aziridinyl-lithiums. These intermediates could be trapped at low temperatures with a range of electrophiles to afford cis-substituted aziridines exclusively. imperial.ac.uk
The complex-induced proximity effect (CIPE) has also been harnessed for the stereospecific lithiation of optically active N-Bus-2-phenylaziridine. This approach leads to the formation of α,α-disubstituted aziridines as single enantiomers, indicating the high configurational stability of the intermediate organolithium species. benthamopenarchives.com
Table 1: Stereoselective Lithiation and Trapping of N-Alkyl-2-phenylaziridine-BH₃ Complexes This table is interactive. Click on the headers to sort the data.
| Entry | N-Alkyl Group | Electrophile (E) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|---|
| 1 | Methyl | D₂O | 2-Deutero-1-methyl-3-phenylaziridine | 95 | >98:2 |
| 2 | Methyl | CH₃I | 1,2-Dimethyl-3-phenylaziridine | 85 | >98:2 |
| 3 | Methyl | PhCHO | 2-(Hydroxy(phenyl)methyl)-1-methyl-3-phenylaziridine | 78 | >98:2 |
| 4 | Ethyl | D₂O | 2-Deutero-1-ethyl-3-phenylaziridine | 96 | >98:2 |
| 5 | Ethyl | CH₃I | 2-Methyl-1-ethyl-3-phenylaziridine | 82 | >98:2 |
Data sourced from studies on the BH₃-promoted β-lithiation of N-alkyl-2-phenylaziridines. acs.org
Functionalization with Phosphorus-Containing Moieties
The introduction of phosphorus-containing groups into the aziridine framework opens avenues to novel compounds with potential applications in medicinal chemistry and as ligands in asymmetric catalysis.
One synthetic route involves the diastereoselective addition of Grignard reagents to 2H-azirine phosphonates and phosphine oxides. This method provides a simple and efficient stereoselective synthesis of aziridine-2-phosphonates and -phosphine oxides. acs.orgnih.govacs.org These functionalized aziridines can then serve as intermediates for the synthesis of β-aminophosphine oxides and β-aminophosphonates through regioselective ring-opening reactions. acs.orgacs.org
Furthermore, the reaction of phosphorus-substituted 2H-azirines with nucleophiles such as heterocyclic amines and thiols can yield functionalized aziridines. acs.orgnih.gov For example, treatment of a 2H-azirine phosphine oxide with phthalimide (B116566) in the presence of a base leads to the regioselective formation of a trans-3-phthalimidylaziridin-2-yl phosphine oxide. acs.org
The N-functionalization of unactivated cyanoaziridines derived from phosphine oxides and phosphonates with isocyanates and isothiocyanates provides a route to N-carbamoyl and N-thiocarbamoyl cyanoaziridines, respectively. nih.gov These reactions can be followed by isomerization under nucleophilic conditions to yield phosphorus-substituted oxazolines. nih.gov
Palladium-catalyzed C-H activation directed by a P(O)R₂ group has emerged as a powerful method for synthesizing chiral biaryls containing a phosphorus moiety. While not directly applied to this compound in the cited literature, this strategy highlights a modern approach to creating C-P bonds that could potentially be adapted for the functionalization of aryl groups on aziridine scaffolds. beilstein-journals.org
Table 2: Synthesis of Functionalized Aziridines from 2H-Azirine Phosphorus Derivatives This table is interactive. Click on the headers to sort the data.
| Starting Material | Reagent | Product Type | Yield (%) |
|---|---|---|---|
| 2H-Azirine phosphonate | Grignard Reagent | Aziridine-2-phosphonate | 70-85 |
| 2H-Azirine phosphine oxide | Grignard Reagent | Aziridine-2-phosphine oxide | 75-90 |
| 2H-Azirine phosphine oxide | Phthalimide/NEt₃ | 3-Phthalimidylaziridin-2-yl phosphine oxide | 65 |
| Cyanoaziridine phosphine oxide | Ethoxycarbonyl isothiocyanate | N-Thiocarbamoyl cyanoaziridine | 71-80 |
Data compiled from research on the reactions of 2H-azirine phosphorus derivatives. acs.orgacs.orgnih.gov
Regio and Stereoselective Ring Opening Reactions of S 2 Phenylaziridine
Nucleophilic Ring-Opening Reactions
The inherent ring strain of aziridines (approximately 27 kcal/mol) drives their reactivity towards nucleophiles. acs.org The attack of a nucleophile can theoretically occur at either of the two carbon atoms of the aziridine (B145994) ring, leading to different regioisomers.
Reactions with Carbon-Based Nucleophiles
The ring-opening of (S)-2-phenylaziridine with carbon-based nucleophiles is a powerful method for forming carbon-carbon bonds and synthesizing β-functionalized alkylamines. acs.org Organometallic reagents, such as organolithium and organocuprate compounds, are effective for this transformation. wikipedia.org For instance, the reaction of N-tosyl-2-phenylaziridine with arylboronic acids, catalyzed by a palladium/NHC system, proceeds with high regioselectivity at the C2 position and complete inversion of stereochemistry, yielding enantioenriched 2-arylphenethylamine derivatives. acs.org
Detailed studies have shown that the choice of catalyst and ligands can control the regioselectivity of these reactions. For example, a palladium/P(t-Bu)2Me catalyst can direct the borylation of 2-arylaziridines to the C3 position. acs.org Similarly, synergistic palladium/copper dual catalysis enables regiodivergent C-Si bond-forming reactions, yielding either β-silyl-α-phenethylamines or β-silyl-β-phenethylamines from the same starting materials. acs.org
The reaction of enolates with this compound derivatives has also been explored. The π-facial selectivity of the attack can be influenced by chiral auxiliaries, leading to diastereomeric products. researchgate.net
| Catalyst System | Nucleophile | Position of Attack | Product Type |
|---|---|---|---|
| Pd/NHC | ArB(OH)₂ | C2 | 2-Arylphenethylamine |
| Pd/P(t-Bu)₂Me | B₂(pin)₂ | C3 | β-Boryl-α-phenethylamine |
| Pd/Cu Dual Catalysis | Silylborane | C2 | β-Silyl-β-phenethylamine |
| C3 | β-Silyl-α-phenethylamine |
Reactions with Heteroatomic Nucleophiles (e.g., N-, O-, S-, Halogen-based)
This compound readily reacts with a variety of heteroatomic nucleophiles. acs.org These reactions are crucial for the synthesis of 1,2-difunctionalized compounds. researchgate.net The regioselectivity of these ring-opening reactions is often dependent on the nucleophile and the reaction conditions.
Generally, in the absence of strong activation, heteroatomic nucleophiles attack the less sterically hindered C3 carbon. For example, thiols are known to open the aziridine ring with high regioselectivity at the less substituted carbon. nih.gov However, activation of the aziridine nitrogen, for instance by protonation or N-alkylation, can alter this selectivity. scispace.com
The ring-opening of N-activated 2-phenylaziridines with halide anions has been extensively studied. iitk.ac.in Reagents like zinc(II) halides promote a highly regioselective attack of the halide ion at the benzylic C2 position. iitk.ac.in In contrast, reactions with some halogen sources might lead to a mixture of regioisomers. clockss.org
Nitrogen nucleophiles, such as amines and azides, also participate in ring-opening reactions. researchgate.net For example, the reaction of (S)-N-tritylaziridine-2-carbaldehyde with organometallic reagents derived from D-glucal and D-galactal, followed by further transformations, showcases the synthetic utility of these intermediates. nih.govmdpi.com Oxygen-based nucleophiles, including alcohols and water, can also open the aziridine ring, often under acidic conditions. wikipedia.org
| Nucleophile | Activating Agent/Catalyst | Position of Attack | Product Type | Reference |
|---|---|---|---|---|
| Thiophenol | None | C3 (less substituted) | C-Glycosyl-aminoethyl sulfide | nih.gov |
| Zinc(II) halides | ZnX₂ | C2 (benzylic) | β-Halo-N-tosylphenethylamines | iitk.ac.in |
| Trimethylsilyl (B98337) azide (B81097) | - | - | Diamino compounds | researchgate.net |
| Water | CF₃CO₂H | C2 | Amino alcohol |
Electrophilic Activation and Ring-Opening Pathways
The reactivity of the aziridine ring can be significantly enhanced by electrophilic activation of the nitrogen atom. This activation facilitates ring-opening by making the ring carbons more susceptible to nucleophilic attack.
Formation and Reactivity of Aziridinium (B1262131) Ions
The formation of a quaternary aziridinium ion by reaction with an electrophile dramatically increases the aziridine's reactivity. mdpi.com This is a common strategy for the ring-opening of non-activated aziridines. mdpi.com The aziridinium ion is a highly reactive intermediate that is readily attacked by nucleophiles. mdpi.com
Ring-opening of aziridinium ions derived from 2-phenylaziridines generally occurs at the C2 position, which is the benzylic carbon, due to the stabilization of the positive charge in the transition state. mdpi.com This pathway is considered the thermodynamically favored route. mdpi.com However, attack at the less substituted C3 carbon (kinetically favored) can also occur depending on the specific reactants and conditions. mdpi.com
Lewis Acid-Promoted Ring Opening
Lewis acids are frequently employed to activate the aziridine ring towards nucleophilic attack. iitk.ac.inresearchgate.net The Lewis acid coordinates to the nitrogen atom, increasing the electrophilicity of the ring carbons and facilitating C-N bond cleavage. researchgate.net This approach is particularly useful for reactions with weaker nucleophiles. bioorg.org
For instance, Lewis acids like BF3·OEt2 have been used to catalyze the reaction of N-tosyl-2-phenylaziridine with various alkenes, leading to the formation of pyrrolidine (B122466) derivatives. researchgate.net Similarly, the ring-opening of N-tosylaziridines with electron-rich arenes in the presence of a Lewis acid affords 2,2-diarylethylamines with excellent yield and stereoselectivity. researchgate.net The choice of Lewis acid can be critical; for example, Ti(OiPr)4 was found to be necessary to activate isocyanates for reaction with an aziridine-2-carboxylate. bioorg.org
Computational studies have provided insight into the mechanism of Lewis acid-catalyzed ring-opening reactions, suggesting that the Lewis acid weakens the C-N bond, making it more susceptible to nucleophilic attack. researchgate.net
Factors Influencing Regioselectivity and Stereospecificity
The outcome of the ring-opening of this compound is governed by a delicate interplay of several factors:
Electronic Effects : The phenyl group at the C2 position can stabilize a developing positive charge (carbocationic character) at this benzylic carbon. mdpi.comrsc.org This electronic stabilization favors nucleophilic attack at C2, especially in reactions that proceed through an SN1-like mechanism or involve significant positive charge buildup in the transition state, such as in Lewis acid-catalyzed reactions. researchgate.net
Steric Effects : Nucleophiles will preferentially attack the less sterically hindered carbon atom. In this compound, the C3 position is sterically more accessible than the C2 position, which bears the bulky phenyl group. This factor favors attack at C3, particularly in reactions following an SN2-type mechanism with sterically demanding nucleophiles. nih.gov
Nature of the Nucleophile : Strong, "hard" nucleophiles often favor attack at the less substituted C3 position. In contrast, "softer" nucleophiles, or reactions where the nucleophile is generated under conditions that favor thermodynamic control, may lead to attack at the more substituted C2 position.
Activation Method : The method used to activate the aziridine ring is a key determinant of regioselectivity.
N-Activation : The presence of an electron-withdrawing group on the nitrogen (e.g., tosyl) makes the ring more electrophilic and can influence the regiochemical outcome. arkat-usa.orgrsc.org
Lewis Acid Catalysis : Lewis acid activation typically promotes attack at the C2 position by stabilizing the developing positive charge at the benzylic carbon. iitk.ac.inresearchgate.netresearchgate.net The reaction is believed to proceed via an SN2-type mechanism with significant carbocationic character in the transition state. researchgate.net
Aziridinium Ion Formation : The formation of an aziridinium ion generally leads to attack at the more substituted C2 carbon due to thermodynamic stability. mdpi.com
Reaction Mechanism : The operative mechanism, whether it is closer to a pure SN1 or SN2 pathway, is crucial. SN2-type reactions, characterized by backside attack, result in an inversion of stereochemistry at the attacked carbon. acs.org Reactions with more SN1 character may lead to a loss of stereochemical integrity. Most ring-opening reactions of activated aziridines are considered to be SN2-like, ensuring high stereospecificity. acs.orgresearchgate.net
Substituent Effects on Ring Opening
Substituents on both the nitrogen and carbon atoms of the aziridine ring play a critical role in determining the outcome of ring-opening reactions.
The nature of the substituent on the nitrogen atom significantly influences the reactivity and regioselectivity of the ring-opening process. Electron-withdrawing groups on the nitrogen, such as tosyl (Ts) or various sulfonyl groups, activate the aziridine ring towards nucleophilic attack. nih.govresearchgate.net For instance, in the reaction of N-sulfonyl-2-substituted aziridines with heterocumulenes, electron-deficient sulfonyl groups on the nitrogen generally lead to slightly shorter reaction times compared to more electron-rich sulfonyl groups. nih.gov Conversely, an N-(n-decyl)-substituted 2-phenylaziridine was found to be unreactive under certain cycloaddition conditions. nih.gov Unprotected 2-phenylaziridine, however, can exhibit faster reaction times in some cases. nih.gov
The electronic properties of substituents on the phenyl ring of this compound also exert a strong influence, particularly in reactions proceeding through a carbocationic intermediate. In the (salen)Cr-catalyzed coupling of aziridines with CO2, the presence of electron-donating para-substituents on the phenyl ring stabilizes the developing positive charge at the benzylic carbon (C2). rsc.orgosti.gov This stabilization leads to preferential cleavage of the C2-N bond. rsc.orgnih.gov A Hammett correlation demonstrates a linear relationship between the reaction rates and the electronic properties of these substituents, with electron-donating groups leading to higher selectivity for the formation of the 5-substituted oxazolidinone. rsc.orgrsc.org Conversely, electron-withdrawing groups destabilize the carbocationic character at the C2 position, which can affect the reaction rate and selectivity. rsc.org
The table below illustrates the effect of para-substituents on the phenyl ring on the relative reaction rates in the (salen)Cr-catalyzed coupling with CO2.
| Substituent (Y) | Relative Rate |
| OMe | 2.5 |
| Me | 1.5 |
| H | 1.0 |
| Cl | 0.6 |
| CF3 | 0.3 |
This table is based on data from a study on the Hammett correlation of reaction rates for N-propyl-2-arylaziridine substrates. rsc.org
In nickel-catalyzed C-H coupling reactions, the regioselectivity of the ring opening is controlled by the nature of the substituent on the aziridine. osaka-u.ac.jp Aryl-substituted aziridines favor benzylic C-N cleavage, while alkyl-substituted aziridines lead to cleavage of the less sterically hindered C-N bond. osaka-u.ac.jp
Catalyst Design and Influence on Selectivity
The choice of catalyst is paramount in controlling the regio- and stereoselectivity of the ring-opening of this compound. Various catalytic systems, including Lewis acids and transition metals, have been developed to achieve specific outcomes.
Lewis acids are frequently employed to activate the aziridine ring. For example, zinc(II) halides promote the highly regioselective opening of N-tosyl-2-phenylaziridine, with the halide ion attacking the benzylic position. iitk.ac.in Similarly, scandium and zinc catalysts have been used in the SN2-type ring opening of activated aziridines with electron-rich arenes. acs.org The combination of a Lewis acid with a nucleophile can lead to highly stereospecific transformations. For instance, the use of BH3·SMe2 as a Lewis acid in the aziridination reaction with a VAPOL-derived catalyst showed a significant increase in enantiomeric excess compared to other Lewis acids. msu.edu
Transition metal catalysts, particularly those based on palladium and nickel, have proven effective in directing the regioselectivity of ring-opening cross-coupling reactions. In palladium-catalyzed reactions, the ligand plays a crucial role. For instance, a Pd/P(t-Bu)2Me catalyst system was used for the borylative ring opening of 2-arylaziridines, proceeding via an SN2-type mechanism. rsc.org Computational studies have shown that for both Pd/SIPr and Pd/P(t-Bu)2Me catalytic systems, the aziridine ring opening is the regioselectivity- and stereospecificity-determining step. acs.org Nickel-catalyzed C-H coupling reactions of benzamides with aryl-substituted aziridines proceed with inversion of configuration, suggesting an SN2-type nucleophilic ring-opening pathway. osaka-u.ac.jp
The table below summarizes the influence of different catalysts on the ring-opening reactions of this compound derivatives.
| Catalyst System | Reactants | Outcome | Reference |
| (salen)CrIIICl | CO2 | Preferential N-C2 bond cleavage | rsc.orgnih.gov |
| ZnX2 (X = Cl, Br, I) | Halide ions | Regioselective attack at the benzylic position | iitk.ac.in |
| Pd/P(t-Bu)2Me | B2(pin)2 | Regioselective borylative ring opening | rsc.org |
| Nickel Catalyst | Benzamides | C-H alkylation-intramolecular amidation cascade with inversion of configuration | osaka-u.ac.jp |
| Magic Blue (A-1) | 1,3,5-trimethoxybenzene | SN2-type nucleophilic ring opening | acs.org |
Nature of Nucleophilic and Electrophilic Reactants
The nature of the nucleophile and the electrophile dictates the reaction pathway and the final product. The ring-opening of this compound can proceed with a wide array of nucleophiles, including carbon, nitrogen, and oxygen-based reagents.
Strong nucleophiles, such as organometallic reagents and carbanions, typically attack the less sterically hindered carbon of the aziridine ring in an SN2 fashion. acs.org However, in the case of 2-phenylaziridine, the benzylic carbon (C2) is often the site of attack due to its ability to stabilize a partial positive charge in the transition state. mdpi.com For example, the reaction with electron-rich arenes, a form of Friedel-Crafts alkylation, results in the formation of β-arylethylamines through attack at the benzylic position. acs.org
The reactivity of the electrophile also plays a crucial role. In reactions with acid chlorides, the aziridine nitrogen acts as the initial nucleophile, forming an aziridinium ion which is then opened by the chloride anion. mdpi.com In the coupling of aziridines with carbon dioxide, CO2 acts as the electrophile. nih.goviupac.org The initial coordination of CO2 to the catalyst and subsequent nucleophilic attack by the aziridine nitrogen initiates the ring-opening cascade. nih.goviupac.org
The stereochemistry of the reaction is often controlled by the mechanism of nucleophilic attack. An SN2-type mechanism, which is common for many ring-opening reactions of aziridines, proceeds with inversion of configuration at the carbon center being attacked. osaka-u.ac.jpacs.org This has been observed in nickel-catalyzed cross-coupling reactions and in Friedel-Crafts-type alkylations initiated by "Magic Blue". osaka-u.ac.jpacs.org
The following table provides examples of different nucleophiles and electrophiles used in the ring-opening of this compound derivatives.
| Nucleophile | Electrophile | Catalyst/Conditions | Product Type | Reference |
| 1,3,5-trimethoxybenzene | (S)-2-phenyl-N-tosylaziridine | Magic Blue (A-1) | 2,2-diarylethylamine | acs.org |
| Cyanide ion | N-substituted aziridines | B3LYP/6-31+G* | Ring-opened product | researchgate.net |
| PhB(OH)2 | 2-phenylaziridine | Pd/SIPr | β-amino-β-arylethylborates | acs.org |
| Acetic Anhydride | N-tosylaziridine | TBD | β-amino ester | nih.gov |
Advanced Chemical Transformations of S 2 Phenylaziridine
Cycloaddition Reactions
The strained three-membered ring of (S)-2-phenylaziridine makes it an excellent substrate for cycloaddition reactions. Acting as a masked 1,3-dipole, it can react with various partners to afford five-membered heterocyclic rings. These transformations are often catalyzed by Lewis acids, which facilitate the ring-opening of the aziridine (B145994) to generate a reactive azomethine ylide intermediate.
[3+2] Cycloadditions with Alkenes to Form Pyrrolidines
The formal [3+2] cycloaddition of this compound with alkenes provides a direct route to substituted pyrrolidines, a common scaffold in bioactive compounds. mit.edu These reactions are typically promoted by a Lewis acid, which activates the aziridine by coordinating to the nitrogen atom, thereby facilitating the cleavage of a carbon-carbon or carbon-nitrogen bond to form an azomethine ylide. This intermediate then undergoes a 1,3-dipolar cycloaddition with an alkene. rsc.org
For instance, N-tosyl-2-phenylaziridine reacts with various alkenes in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) to yield substituted pyrrolidines. beilstein-journals.org The reaction of phenyl aziridines with electron-rich olefins such as cyclic enol ethers and allyltrimethylsilane (B147118) can be efficiently catalyzed by scandium(III) triflate (Sc(OTf)₃) at ambient temperature, affording pyrrolidine (B122466) derivatives with high yield and regioselectivity. beilstein-journals.orgwikipedia.org The stereochemistry of the starting aziridine can be transferred to the pyrrolidine product, making this a valuable method for asymmetric synthesis. mit.edu
Table 1: Examples of [3+2] Cycloaddition of Phenylaziridine Derivatives with Alkenes
| Aziridine Derivative | Alkene | Catalyst | Product | Reference |
|---|---|---|---|---|
| N-Tosyl-2-phenylaziridine | Methylenecycloalkenes | BF₃·Et₂O | Spiropyrrolidines | beilstein-journals.org |
| Phenyl aziridines | Cyclic enol ethers | Sc(OTf)₃ | Pyrrolidine derivatives | beilstein-journals.orgwikipedia.org |
| Phenyl aziridines | Allyltrimethylsilane | Sc(OTf)₃ | Pyrrolidine derivatives | beilstein-journals.orgwikipedia.org |
| 2-Aryl-N-tosylaziridine | Styrene (B11656) | Fe(II) complexes | 2,4-Diaryl-N-tosylpyrrolidines | mit.edu |
[3+2] Cycloadditions with Nitriles to Form Imidazolines
The reaction of this compound with nitriles offers a powerful method for the synthesis of imidazolines, another important class of nitrogen-containing heterocycles. This transformation is also a formal [3+2] cycloaddition, where the aziridine acts as a 1,3-dipole precursor. The reaction is generally catalyzed by Lewis acids, with metal triflates being particularly effective. rsc.orgnih.gov
Studies have shown that catalysts such as scandium(III) triflate (Sc(OTf)₃), copper(II) triflate (Cu(OTf)₂), and zinc(II) triflate (Zn(OTf)₂) can promote the cycloaddition of N-tosylaziridines with various nitriles. rsc.orgnih.govorgsyn.org These reactions often proceed efficiently under solvent-free conditions, where the nitrile itself serves as the reaction medium. rsc.orgorgsyn.org The mechanism is believed to proceed in a Ritter-like fashion, involving the Lewis acid-mediated ring-opening of the aziridine to form a carbocationic intermediate, which is then trapped by the nitrile. rsc.org
Table 2: Lewis Acid-Catalyzed [3+2] Cycloaddition of N-Tosylaziridines with Nitriles
| Aziridine Derivative | Nitrile | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|---|
| N-Tosylaziridines | Various nitriles | Sc(OTf)₃ | Solvent-free | Imidazolines | orgsyn.org |
| 2-Phenyl-N-tosylaziridine | Acetonitrile | Cu(OTf)₂ | 65 °C | 2-Methyl-5-phenyl-1-tosyl-2-imidazoline | nih.gov |
| N-Tosylaziridines | Various nitriles | Zn(OTf)₂ | Solvent-free | Imidazolines | rsc.org |
| N-Tosylaziridines | Various nitriles | BF₃·Et₂O | CH₂Cl₂ | Imidazolines | rsc.org |
Reactions with Carbon Dioxide to Form Oxazolidinones
The cycloaddition of this compound with carbon dioxide is an atom-economical method for synthesizing chiral oxazolidinones, which are valuable intermediates in medicinal chemistry. This reaction involves the formal insertion of CO₂ into the aziridine ring. A variety of catalytic systems have been developed to promote this transformation, including metal-based catalysts and organocatalysts. organic-chemistry.orgresearchgate.netacs.org
Aluminum(salphen) complexes have been shown to be effective catalysts for the coupling of CO₂ with aziridines under relatively mild conditions (50-100 °C, 1-10 bar CO₂). organic-chemistry.org These reactions are highly regioselective, typically yielding the 5-substituted oxazolidinone. organic-chemistry.orgacs.org The catalyst can often be recovered and reused. organic-chemistry.org Organocatalytic systems, such as those based on pyridinium (B92312) iodide or polystyrene-supported threonine, have also been reported. acs.org However, with some organocatalysts, the reaction of 2-phenylaziridine (B142167) can result in low yields due to competitive self-oligomerization of the aziridine. acs.org
Table 3: Catalytic Cycloaddition of Phenylaziridine Derivatives with Carbon Dioxide
| Aziridine Derivative | Catalyst System | Pressure (CO₂) | Temperature | Product | Reference |
|---|---|---|---|---|---|
| N-Propyl-2-phenylaziridine | Aluminum(salphen) complex | 1 bar | 50 °C | 3-Propyl-5-phenyloxazolidin-2-one | organic-chemistry.org |
| 1-Benzyl-2-phenylaziridine | Al complexes | - | - | Oxazolidinone | researchgate.net |
| 2-Phenylaziridine | Polystyrene-supported threonine | - | - | Low yield of oxazolidinone | acs.org |
| 1-Methyl-2-phenylaziridine | Polystyrene-supported threonine | - | - | Low yield of oxazolidinone | acs.org |
Reactions with Carbon Disulfide to Form Thiazolidine-2-thiones
In a reaction analogous to that with carbon dioxide, this compound can react with carbon disulfide (CS₂) to produce thiazolidine-2-thiones. These sulfur-containing heterocycles are of interest due to their potential biological activities. The reaction is a [3+2] cycloaddition where CS₂ acts as the dipolarophile.
An efficient organocatalytic protocol for this transformation has been developed using pyrrolidine as a catalyst in water at a moderate temperature. This method is applicable to a range of aziridines and affords the corresponding thiazolidine-2-thiones in good yields. The mechanism is proposed to involve the formation of a reactive urea-type intermediate from the reaction of pyrrolidine with CS₂, which then reacts with the aziridine in an Sₙ2 pathway. Computational studies have also explored metal-free catalytic systems for this cycloaddition, suggesting that the formation of thiazolidine-2-thiones is thermodynamically more favorable than the corresponding oxazolidinones from CO₂.
Table 4: Synthesis of Thiazolidine-2-thiones from Aziridines and Carbon Disulfide
| Aziridine Derivative | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-H aziridines | Pyrrolidine, H₂O, 50 °C | Thiazolidine-2-thiones | 73-85% | |
| N-Butyl-2-phenylaziridine | TPPH₂/TBACl (computational) | 3-Butyl-5-phenylthiazolidine-2-thione | - | |
| N-Aryl-2-phenylaziridine | TPPH₂/TBACl (computational) | 3-Aryl-5-phenylthiazolidine-2-thione | - |
Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions typically involve the regioselective and stereospecific ring-opening of the aziridine, which acts as an electrophilic partner.
Metal-Catalyzed C-N Cross-Coupling
The formation of carbon-nitrogen bonds via cross-coupling reactions, such as the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis. wikipedia.orgresearchgate.net While intermolecular C-N cross-coupling of this compound itself is not extensively documented, related intramolecular transformations have been successfully demonstrated.
A key example is the palladium-catalyzed intramolecular Buchwald-Hartwig amination. A derivative of this compound, produced from a C-C cross-coupling reaction, can undergo quantitative cyclization to form an enantiopure indoline. This reaction highlights the utility of the aziridine moiety as a precursor to more complex nitrogen-containing polycyclic systems, with the stereochemical integrity of the starting material being preserved. The development of such intramolecular C-N bond-forming reactions from aziridine derivatives opens up new synthetic pathways to valuable alkaloid-like structures. The broader field of palladium-catalyzed amination of aryl halides and pseudohalides has been extensively developed, providing a robust platform for the synthesis of a wide array of arylamines. wikipedia.orgresearchgate.net
Metal-Catalyzed C-C Cross-Coupling (e.g., Arylation)
The strained three-membered ring of this compound makes it a valuable precursor in various ring-opening reactions. Metal-catalyzed cross-coupling reactions, in particular, have emerged as a powerful tool for the stereospecific synthesis of complex molecules. The arylation of 2-arylaziridines via Suzuki-Miyaura coupling represents a significant advancement in this area. acs.org
A notable development is the palladium-catalyzed C2-selective and stereospecific ring-opening C-C cross-coupling of 2-arylaziridines with arylboronic acids. acs.org This reaction provides a direct route to enantioenriched β-phenethylamine derivatives, which are important structural motifs in medicinal chemistry. The use of N-heterocyclic carbene (NHC) ligands with a palladium catalyst was found to be crucial for the success of this transformation. While traditional palladium-phosphine catalysts often led to the formation of undesired β-hydride elimination byproducts, NHC ligands significantly suppressed this side reaction and favored the desired cross-coupled product. acs.org
The mechanism of this transformation is understood to proceed via an oxidative addition of the aziridine's C-N bond to the Pd(0) complex. This step is both regioselective, occurring at the benzylic carbon (C2), and stereospecific, proceeding with an inversion of configuration in a manner analogous to an S_N2 reaction. acs.orgthieme-connect.de The subsequent steps involve transmetalation with the arylboronic acid and reductive elimination to furnish the final product and regenerate the Pd(0) catalyst. wikipedia.org
A nickel-catalyzed C-H coupling of benzamides with aryl-substituted aziridines has also been developed. This reaction proceeds via a C-H alkylation followed by an intramolecular amidation cascade. Critically, when chiral aziridines are used, the reaction occurs with an inversion of configuration, which points to an S_N2-type nucleophilic ring-opening pathway. osaka-u.ac.jp
Table 1: Palladium/NHC-Catalyzed Arylation of N-Tosyl-2-phenylaziridine
| Entry | Arylboronic Acid (ArB(OH)₂) | Catalyst/Ligand | Product | Yield (%) | Stereochemistry |
|---|---|---|---|---|---|
| 1 | PhB(OH)₂ | Pd(OAc)₂ / SIPr | (S)-N-(1,2-diphenylethyl)-4-methylbenzenesulfonamide | 95 | Inversion |
| 2 | 4-MeOC₆H₄B(OH)₂ | Pd(OAc)₂ / SIPr | (S)-N-(2-(4-methoxyphenyl)-1-phenylethyl)-4-methylbenzenesulfonamide | 92 | Inversion |
| 3 | 4-CF₃C₆H₄B(OH)₂ | Pd(OAc)₂ / SIPr | (S)-N-(1-phenyl-2-(4-(trifluoromethyl)phenyl)ethyl)-4-methylbenzenesulfonamide | 88 | Inversion |
Data synthesized from findings reported in the literature. acs.org
Formation of C-B Bonds via Borylation
The synthesis of β-aminoethylboronates, which are valuable mimics of β-amino acids in medicinal chemistry, can be achieved through the borylative ring-opening of aziridines. acs.orgresearchgate.net This transformation represents a direct method for forming a C(sp³)–B bond. researchgate.net
Palladium catalysis has been successfully employed for the regioselective and stereospecific C3-selective ring-opening borylation of 2-arylaziridines using bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. acs.orgresearchgate.net Unlike the C2-selective arylation, this reaction occurs at the less substituted carbon of the aziridine ring under neutral conditions. The catalyst system, typically employing a phosphine (B1218219) ligand such as P(t-Bu)₂Me, facilitates a formal S_N2-type cleavage of the C(sp³)–N bond. researchgate.netnih.gov Computational and experimental studies suggest a mechanism that differs from the classic Suzuki-Miyaura coupling. It involves an oxidative addition of the aziridine, followed by stabilization of the resulting intermediate by solvent molecules, which facilitates proton and hydroxide (B78521) transfers. The resulting palladium-hydroxo intermediate then activates the B-B bond of B₂pin₂, leading to the formation of the C-B bond. acs.org
Copper-catalyzed borylative ring-opening reactions have also been explored. While these conditions are often ineffective for simple alkyl aziridines, the use of an N-(2-picolinoyl) directing group on the aziridine nitrogen enabled the borylation to proceed, albeit in modest yields. researchgate.netnih.gov More recently, an iridium-catalyzed method has been developed that merges a ring-opening 1,2-metallate shift with asymmetric C(sp³)-H borylation of aziridines, showcasing another innovative route to functionalized aminoboronates. x-mol.com
Table 2: Metal-Catalyzed Borylative Ring-Opening of 2-Phenylaziridine Derivatives
| Entry | Catalyst System | Boron Source | Product Type | Regioselectivity |
|---|---|---|---|---|
| 1 | Pd/P(t-Bu)₂Me | B₂pin₂ | β-Amino-β-arylethylboronate | C3-selective |
| 2 | CuI / t-BuOK | B₂pin₂ | β-Amino-β-arylethylboronate (with N-picolinoyl group) | C3-selective |
| 3 | Ir-catalyst | B₂pin₂ | γ-Amino-α-boryl compound | C(sp³)-H borylation |
Data synthesized from findings reported in the literature. acs.orgresearchgate.netnih.govx-mol.com
Rearrangement Reactions of Phenylaziridine Scaffolds
Phenylaziridine scaffolds are susceptible to various rearrangement reactions, often triggered by Lewis acids or thermal conditions, leading to the formation of other heterocyclic systems. researchgate.netmdpi.com These reactions leverage the inherent ring strain of the aziridine to construct more complex molecular architectures.
One common transformation is the Lewis acid-catalyzed formal [3+2] cycloaddition of N-tosyl-2-phenylaziridine with alkenes. In the presence of a Lewis acid like BF₃·OEt₂, the aziridine can act as a masked 1,3-dipole. researchgate.net The reaction is proposed to proceed through the formation of a zwitterionic intermediate, which then undergoes ring closure with the alkene to yield substituted pyrrolidines. For example, the reaction with cyclopentene (B43876) can produce a bicyclic pyrrolidine derivative. researchgate.net
Acid-catalyzed isomerization of 1-acyl-2-phenylaziridines can also occur, leading to the formation of oxazoline (B21484) derivatives. acs.org This transformation involves the ring-opening of the protonated aziridine to form a carbocation intermediate, which is then trapped intramolecularly by the carbonyl oxygen of the acyl group.
Furthermore, unexpected rearrangements have been observed. For instance, N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides, which can be derived from phenylaziridine precursors, have been found to undergo a 1,3-migration of the N-allyl group in the presence of a strong base like LiHMDS. This rearrangement results in the formation of a congested aza-quaternary carbon center in high yields and with significant stereoselectivity. mdpi.com Such rearrangements highlight the utility of the phenylaziridine framework in accessing structurally diverse and complex nitrogen-containing molecules.
Catalytic Hydrogenolysis and Reductive Transformations
Catalytic hydrogenolysis is a fundamental reductive transformation for aziridines, cleaving the C-N bonds of the strained ring. For 2-phenylaziridine derivatives, this reaction typically cleaves the benzylic C-N bond to produce substituted phenylethylamines. The stereochemical outcome of this reaction is highly dependent on the choice of catalyst, solvent, and any additives present. oup.comoup.com
The stereochemistry of the catalytic hydrogenolysis of chiral 2-phenylaziridine analogues, such as optically active 2-methyl-2-phenylaziridine (B3031282), has been studied extensively. oup.comoup.com These studies provide insight into the reaction mechanisms on the surface of different metal catalysts.
Over palladium catalysts , the hydrogenolysis generally proceeds with a predominant inversion of configuration. oup.com This outcome is consistent with an S_N2-type mechanism, where the nucleophilic attack of hydrogen occurs from the side opposite to the C-N bond being broken. oup.com
In contrast, when platinum catalysts or Raney nickel are used, the hydrogenolysis often occurs with a significant retention of configuration. oup.com This suggests an S_N_i-type mechanism, where the substrate is adsorbed on the catalyst surface and hydrogen is delivered to the same face from which the nitrogen group departs. oup.com
The choice of solvent also plays a critical role. For the hydrogenolysis of 2-methyl-2-phenylaziridine over palladium hydroxide, the reaction proceeds with inversion in ethanol (B145695) but with retention in benzene. oup.com The addition of a base, such as sodium hydroxide, can strongly promote retention of configuration, even leading to stereospecific retention over a palladium catalyst. oup.com These findings indicate that the mode of substrate adsorption on the catalyst surface, which is influenced by the solvent and additives, dictates the stereochemical course of the reaction.
Table 3: Stereochemical Outcome of Hydrogenolysis of 2-Methyl-2-phenylaziridine
| Catalyst | Solvent | Additive | Predominant Stereochemistry |
|---|---|---|---|
| Palladium Hydroxide | Ethanol | None | Inversion |
| Palladium Hydroxide | Benzene | None | Retention |
| Palladium Hydroxide | Ethanol | Sodium Hydroxide | Retention (Stereospecific) |
| Platinum Catalyst | Ethanol | None | Retention |
| Raney Nickel | Ethanol | None | Retention |
Data based on studies of 2-methyl-2-phenylaziridine. oup.comoup.com
Photochemical and Electrochemical Reactivity
The unique electronic structure and ring strain of the aziridine ring endow this compound with rich photochemical and electrochemical reactivity. These methods provide alternative pathways for transformations that are often complementary to thermal or metal-catalyzed processes.
Photochemical Reactivity: Irradiation of aziridine derivatives can induce a variety of transformations, including isomerization, rearrangement, and fragmentation. scribd.com A key photochemical reaction of aziridines is the cleavage of a C-C bond to form an azomethine ylide. acs.orgscispace.com These highly reactive 1,3-dipoles can be trapped in situ by various dipolarophiles in [3+2] cycloaddition reactions to generate five-membered heterocyclic rings. scispace.com For instance, photolytically generated azomethine ylides from 2-phenylaziridine derivatives have been used in cycloadditions with alkenes and alkynes. acs.org However, in the absence of a trapping agent, the ylide may undergo other reactions, such as rearrangement. acs.org The photochemistry of bicyclic aziridines, which can be synthesized via photochemical reactions of pyridinium salts, has also been explored, leading to complex skeletal transformations and the synthesis of novel polyheterocycles. ulisboa.ptresearchgate.netacs.org
Electrochemical Reactivity: Electrochemical methods offer a powerful alternative for driving reductive cross-coupling reactions without the need for stoichiometric metal reductants. uzh.chacs.org An electrochemically driven, nickel-catalyzed enantioselective reductive cross-coupling of aryl aziridines with alkenyl bromides has been developed. uzh.ch This method produces enantioenriched β-aryl homoallylic amines with high selectivity. Mechanistic studies using both (R)- and (S)-2-phenyl-1-tosylaziridine demonstrated that the reaction is stereoconvergent; the final product's stereochemistry is determined by the chiral ligand on the nickel catalyst, not the starting aziridine's configuration. uzh.chacs.org Further investigation suggested that the aziridine is activated through a nucleophilic ring-opening by a halide, rather than direct oxidative addition to the nickel center. uzh.ch In some cases, direct single-electron reductive activation can lead to a benzyl (B1604629) radical intermediate, resulting in a racemic product if a chiral catalyst is not used effectively. uzh.chacs.org
Mechanistic Investigations and Computational Studies in S 2 Phenylaziridine Chemistry
Elucidation of Reaction Pathways and Catalytic Cycles
The reactions of (S)-2-phenylaziridine are diverse, encompassing ring-opening cross-couplings, cycloadditions, and C-H functionalization, often mediated by transition metal catalysts. Mechanistic studies have been pivotal in mapping out the intricate pathways of these transformations.
A prominent reaction pathway for 2-arylaziridines is the palladium-catalyzed ring-opening cross-coupling. acs.org A general catalytic cycle for this process involves several key steps:
Oxidative Addition: The cycle initiates with the oxidative addition of the aziridine (B145994) to a low-valent palladium(0) complex. This step is often rate-determining and crucial for both regioselectivity and stereospecificity. acs.org
Reaction with Water: Computational studies have highlighted the important role of water in the catalytic cycle. It facilitates the formation of a palladium-hydroxo intermediate, which is a key species for the subsequent transmetalation step. acs.org
Transmetalation: The palladium-hydroxo intermediate reacts with a coupling partner, such as a boronic acid in Suzuki-Miyaura type couplings, to exchange ligands. acs.org
Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate to form the C-C or C-heteroatom bond in the product and regenerate the palladium(0) catalyst. acs.org
Nickel-catalyzed C-H coupling reactions of benzamides with this compound have also been elucidated. osaka-u.ac.jp These reactions proceed through a C-H alkylation followed by an intramolecular amidation cascade. The catalytic cycle is thought to involve the coordination of the directing group to the nickel center, followed by C-H activation, migratory insertion of the aziridine, and subsequent intramolecular cyclization to form a benzolactam. osaka-u.ac.jp
Furthermore, the cycloaddition of carbon dioxide with aziridines to form oxazolidinones has been mechanistically investigated. whiterose.ac.ukiupac.org A proposed mechanism involves the activation of the aziridine by a catalyst, followed by nucleophilic attack of the nitrogen on CO2. Subsequent intramolecular cyclization via ring-opening of the aziridine leads to the oxazolidinone product. whiterose.ac.ukiupac.org The regioselectivity of this reaction is dependent on the substituents on the aziridine ring. iupac.org
Table 1: Key Mechanistic Steps in Catalytic Reactions of this compound
| Reaction Type | Catalyst System | Key Mechanistic Steps | Ref |
|---|---|---|---|
| Ring-Opening Cross-Coupling | Pd/NHC or Pd/Phosphine (B1218219) | Oxidative Addition, Reaction with Water, Transmetalation, Reductive Elimination | acs.org |
| C-H Coupling/Amidation | Ni(OAc)2 | C-H Activation, Migratory Insertion, Intramolecular Amidation | osaka-u.ac.jp |
| [3+2] Cycloaddition with CO2 | (salen)Cr(III)Cl / Lewis Bases | Aziridine Coordination, Nucleophilic Attack on CO2, Intramolecular Ring-Opening/Cyclization | whiterose.ac.ukosti.gov |
| Borylation | Pd/P(t-Bu)2Me | Oxidative Addition, Reaction with Water, B-B Bond Activation, Reductive Elimination | acs.orgrsc.org |
Transition State Analysis and Energy Profiles
Computational chemistry has been an indispensable tool for analyzing the transition states and energy profiles of reactions involving this compound, providing insights into reaction feasibility, rates, and selectivity.
In the palladium-catalyzed ring-opening arylation of 2-phenylaziridine (B142167), transition state analysis revealed that the ring-opening step, or oxidative addition, is the regioselectivity- and stereospecificity-determining step. acs.org The lowest-energy transition state corresponds to an SN2-type attack of the palladium catalyst at the less substituted carbon of the aziridine ring, leading to inversion of stereochemistry. acs.org
For the cycloaddition of CO2 to N-propyl-2-phenylaziridine catalyzed by a (salen)Cr(III) complex, the ring-opening of the aziridine was identified as the likely rate-determining step. osti.govrsc.org The calculated free energy barrier for the alkoxide-mediated ring-opening transition state leading to the major 5-substituted oxazolidinone product was found to be 26.9 kcal/mol. osti.govrsc.org
Table 2: Calculated Energy Barriers for Key Steps in this compound Reactions
| Reaction | Catalytic System | Step | Calculated ΔG‡ (kcal/mol) | Ref |
|---|---|---|---|---|
| Ring-Opening Arylation | Pd/SIPr | Oxidative Addition | Not specified, but regioselectivity-determining | acs.org |
| [Aziridine + CO2] Coupling | (salen)Cr(III)Cl | Intramolecular Ring-Opening | 26.9 | osti.govrsc.org |
| Ring-Opening of Radical Cation | N/A | C-C Bond Cleavage | 7.8-8.0 | scispace.com |
Application of Density Functional Theory (DFT) in Reaction Mechanism Studies
Density Functional Theory (DFT) has been extensively applied to unravel the complex mechanisms of reactions involving this compound. DFT calculations provide detailed information about the geometries of reactants, intermediates, and transition states, as well as the associated energy changes, which are often difficult to obtain experimentally.
One significant application of DFT has been in understanding the regioselectivity of palladium-catalyzed ring-opening reactions. acs.orgrsc.org DFT studies, in conjunction with methods like the multi-component artificial force-induced reaction (MC-AFIR) method, have successfully located the transition states for the ring-opening step and explained the observed selectivity. rsc.org These calculations have shown that the electronic and steric properties of the catalyst and the substrate dictate whether the ring opens at the benzylic or the terminal position. acs.org
DFT has also been used to elucidate the mechanism of the phosphine-catalyzed Heine reaction of N-benzoylaziridines. nih.gov These studies revealed that the regioselectivity is under kinetic control and that the ground-state conformation of the aziridine is not necessarily the reactive species. The calculations helped to identify the key transition state structures and rationalize the influence of substituents on the reaction outcome. nih.gov
In the context of cycloaddition reactions with carbon dioxide, DFT calculations have been instrumental in proposing and validating catalytic cycles. whiterose.ac.ukwhiterose.ac.uk For instance, in the (salen)Cr-catalyzed reaction, DFT studies suggested that the distinctive selectivity for the 5-substituted oxazolidinone arises from the preferential intramolecular ring-opening at the more substituted carbon of the aziridine ring within a (salen)Cr(III)(aziridiniumcarbamate) intermediate. rsc.org
Spectroscopic Characterization of Key Intermediates
While many intermediates in the reactions of this compound are transient and difficult to isolate, spectroscopic techniques have been successfully employed in some cases to detect and characterize key species.
Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly valuable. For example, in the study of nitrogen mustard analogues, which form reactive aziridinium (B1262131) ions, NMR spectroscopy was used to monitor the reaction kinetics and characterize these bicyclic intermediates. researchgate.net Similarly, the formation of aziridinium ions from 2,3-epoxy amines has been characterized by 1H NMR spectroscopy. The conjugation of mechlorethamine (B1211372) with glutathione, which proceeds through an aziridinium intermediate, has also been studied by NMR, allowing for the observation of several intermediates along the reaction pathway. nih.gov
Laser flash photolysis has been used to generate and spectroscopically characterize azomethine ylides, which are reactive intermediates formed from the photolytic ring-opening of aziridines, including 1-butyl-2-phenylaziridine. rsc.org These studies provided kinetic data for the subsequent reactions of the ylides.
High-resolution mass spectrometry (HRMS) is another powerful tool for identifying intermediates. In the synthesis of ruthenium(V)-arylimido corroles, ESI-MS and MALDI-TOF MS were used to identify the product, which is a key intermediate in subsequent reactivity studies. researchgate.net
Table 3: Spectroscopic Methods for Characterizing Intermediates in Aziridine Chemistry
| Intermediate Type | Spectroscopic Method | Key Findings | Ref |
|---|---|---|---|
| Aziridinium Ion | 1H and 13C NMR | Observation and kinetic analysis of aziridinium ion formation and reaction. | researchgate.netnih.gov |
| Azomethine Ylide | Laser Flash Photolysis | Spectroscopic and kinetic characterization of photolytically generated ylides. | rsc.org |
| Metal-Imido/Nitrene Complex | ESI-MS, MALDI-TOF MS | Identification of metal-ligand complex intermediates in catalytic cycles. | researchgate.net |
Stereochemical Investigations and Chirality Transfer Mechanisms
The stereochemical outcome of reactions involving enantiopure this compound is of paramount importance for its application in asymmetric synthesis. Numerous studies have focused on understanding the mechanisms of chirality transfer from the starting material to the product.
A common observation in the ring-opening reactions of this compound is the inversion of stereochemistry at the chiral center. acs.orgosaka-u.ac.jp This is a hallmark of an SN2-type mechanism, where the nucleophile or catalyst attacks the carbon atom from the side opposite to the C-N bond being cleaved. For instance, in the nickel-catalyzed C-H coupling with benzamides, the reaction of enantiopure this compound resulted in a product with an inverted configuration, supporting an SN2-type nucleophilic ring-opening pathway. osaka-u.ac.jp Similarly, palladium-catalyzed ring-opening cross-coupling reactions proceed with stereoinversion, consistent with an SN2 oxidative addition followed by stereoretentive transmetalation and reductive elimination. acs.org
The concept of chirality transfer is central to asymmetric catalysis. nih.gov The transfer of stereochemical information from a chiral catalyst or substrate to the product occurs through highly organized transition states where specific molecular interactions favor one reaction pathway over others. nih.gov In the context of this compound, its inherent chirality directs the approach of reagents, leading to stereoselective product formation.
Transition Metal Catalysis in this compound Synthesis and Transformations
Transition metals have proven to be indispensable in catalyzing a wide array of reactions involving the synthesis and subsequent transformations of this compound. The unique electronic properties and coordination capabilities of these metals enable the activation of otherwise inert bonds, facilitating the construction and ring-opening of the strained aziridine ring with high levels of control over regio- and stereoselectivity. This section details the specific roles of various transition metal systems in these processes.
Palladium-Catalyzed Systems
Palladium catalysis is a cornerstone in the functionalization of this compound, particularly in ring-opening cross-coupling reactions. These methods provide access to a diverse range of enantioenriched β-aryl-substituted ethylamines, which are valuable building blocks in medicinal chemistry and materials science.
A notable application of palladium catalysis is the regioselective and stereoinvertive ring-opening borylation of 2-arylaziridines. rsc.orgrsc.org This reaction, utilizing a Pd/P(t-Bu)₂Me/bpy catalytic system with bis(pinacolato)diboron (B136004), results in the formation of β-amino-β-arylethylboronates. rsc.org The reaction proceeds via an SN2-type oxidative addition of the aziridine C–N bond to the Pd(0) center, leading to a net inversion of stereochemistry at the benzylic carbon. acs.org The use of an enantiopure (R)-2-phenylaziridine, for instance, yields the corresponding (S)-β-amino-alkylboronate with complete retention of enantiomeric excess. rsc.orgrsc.org
Detailed mechanistic studies, including DFT calculations, have shed light on the catalytic cycle. rsc.org The cycle involves oxidative addition, proton transfer, phosphine ligand dissociation, boron-boron bond cleavage, and reductive elimination. rsc.org Water plays a crucial role in the transmetalation step. rsc.org The active catalyst is proposed to be a PdL₂ complex, where L = P(t-Bu)₂Me. rsc.org
Palladium catalysts, particularly those with N-heterocyclic carbene (NHC) ligands like SIPr, are also highly effective for the C2-selective cross-coupling of N-tosyl-2-phenylaziridine with organoboron reagents. acs.orgresearchgate.net These reactions suppress the formation of undesired byproducts that can arise from β-hydride elimination. acs.orgresearchgate.net The resulting products can be further transformed, for example, into enantiopure indolines through intramolecular Buchwald-Hartwig amination. acs.org
Table 1: Palladium-Catalyzed Ring-Opening Borylation of (R)-N-Tosyl-2-phenylaziridine
| Entry | Diboron Reagent | Product | Yield (%) | ee (%) |
| 1 | Bis(pinacolato)diboron | (S)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-phenyl-N-tosylethan-1-amine | 99 | 99 |
| 2 | Bis(neopentyl glycolato)diboron | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-phenyl-N-tosylethan-1-amine | 39 | N/A |
| Data sourced from studies on palladium-catalyzed borylation. rsc.org |
Nickel-Catalyzed Systems
Nickel catalysis offers a cost-effective and sustainable alternative to noble metal-catalyzed reactions for the transformation of this compound. Nickel-based systems have been successfully employed in various cross-coupling reactions, providing access to valuable chiral amines.
An electrochemically driven, nickel-catalyzed enantioselective reductive cross-coupling of aryl aziridines with alkenyl bromides has been developed. uzh.ch This method produces enantioenriched β-aryl homoallylic amines with high E-selectivity. uzh.ch The reaction proceeds under constant current electrolysis in an undivided cell, using triethylamine (B128534) as a terminal reductant, thus avoiding the need for stoichiometric metallic reductants like manganese or zinc. uzh.ch Mechanistic investigations suggest a stereoconvergent pathway where the aziridine is activated through a nucleophilic halide ring-opening. uzh.chresearchgate.net
Nickel catalysts are also effective in the reductive cross-coupling of aziridines with allylic chlorides, using manganese metal as the reductant. researchgate.net This protocol provides a straightforward route to β-allyl-substituted arylethylamines. researchgate.net Furthermore, nickel-catalyzed asymmetric hydrogenation of hydrazones has been developed for the synthesis of chiral hydrazines, showcasing the versatility of nickel in asymmetric catalysis. chemistryviews.org
Table 2: Nickel-Catalyzed Enantioselective Reductive Cross-Coupling
| Aziridine Substrate | Alkenyl Bromide | Product | Yield (%) | ee (%) | E/Z Ratio |
| N-Tosyl-2-phenylaziridine | (E)-β-Bromostyrene | (S,E)-N-Tosyl-1,4-diphenylbut-3-en-2-amine | 85 | 95 | >99:1 |
| N-Tosyl-2-(4-fluorophenyl)aziridine | (E)-β-Bromostyrene | (S,E)-N-Tosyl-4-phenyl-1-(4-fluorophenyl)but-3-en-2-amine | 78 | 94 | >99:1 |
| Data represents typical results from studies on nickel-catalyzed cross-coupling reactions. uzh.ch |
Rhodium-Catalyzed Systems
Rhodium catalysts are particularly well-known for their ability to mediate nitrene transfer reactions, which are fundamental to the synthesis of aziridines from olefins. Rhodium(II) complexes, such as rhodium(II) acetate (B1210297) ([Rh₂(OAc)₄]), are effective catalysts for the aziridination of styrene (B11656) and its derivatives using nitrene precursors like {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ³-iodane. researchgate.net These reactions can proceed with high yields, although the stereospecificity can vary depending on the olefin substrate. researchgate.net For instance, the aziridination is stereospecific with 1,2-dialkyl- and 1,2-arylalkyl-disubstituted olefins but not with stilbene. researchgate.net The use of chiral rhodium(II) catalysts can induce enantioselectivity in the aziridination process. researchgate.net
Rhodium catalysts also play a crucial role in the transformation of aziridines. For example, rhodium(I) complexes can insert into the C-N bond of aziridines with retention of stereochemistry. researchgate.net Furthermore, rhodium-catalyzed reactions of β,β-disubstituted styryl azides lead to the formation of 2,3-disubstituted indoles through a cascade process that involves a selective aryl group migration. nih.gov
Table 3: Rhodium-Catalyzed Aziridination of Styrene
| Catalyst | Nitrene Precursor | Product | Yield (%) |
| [Rh₂(OAc)₄] | {[(4-Nitrophenyl)sulfonyl]imino}phenyl-λ³-iodane | N-(4-Nitrophenylsulfonyl)-2-phenylaziridine | 64 |
| [Rh₂(OAc)₄] | NsN=IPh | N-(Nosyl)-2-phenylaziridine | up to 85 |
| Yields are dependent on reaction conditions, including the ratio of reactants. researchgate.net |
Copper-Catalyzed Systems
Copper-based catalytic systems are widely used for both the synthesis and transformation of this compound due to the low cost and low toxicity of copper. Copper(II) triflate, in combination with 1,10-phenanthroline, catalyzes the amination and aziridination of 2-alkyl substituted 1,3-dicarbonyl compounds. researchgate.net
In terms of transformations, copper catalysts facilitate the synthesis of various heterocyclic compounds from aziridines. For example, a copper-catalyzed reaction of aziridines with imines provides a straightforward route to 2-substituted imidazolidines. nih.gov This [3+2] cycloaddition approach is also applicable to the reaction of aziridines with isocyanates to form substituted imidazolidinones. nih.gov Mechanistically, these reactions can involve the in-situ formation of an imine that subsequently reacts with the aziridine. nih.govchemrxiv.org
Copper-catalyzed regioselective and stereospecific ring-opening of trifluoromethyl-substituted aziridines with aryl Grignard reagents has also been reported, leading to the formation of α-CF₃-β-arylethylamines. nih.gov DFT calculations have been employed to understand the nature of the active copper species and the role of additives like LiClMgX₂ in these transformations. nih.gov
Table 4: Copper-Catalyzed Synthesis of Imidazolidine Derivatives
| Aziridine | Imine/Isocyanate | Catalyst | Product | Yield (%) |
| N-Tosyl-2-phenylaziridine | N-Benzylideneaniline | Cu(OTf)₂ | 1,4-Ditosyl-2,5-diphenylimidazolidine | 85 |
| N-Tosyl-2-phenylaziridine | Phenyl isocyanate | Cu(OTf)₂ | 1-Tosyl-5-phenyl-3-phenylimidazolidin-2-one | 92 |
| Data is illustrative of copper-catalyzed cycloaddition reactions of aziridines. nih.gov |
Chromium-Catalyzed Systems
Chromium-based catalysts have been effectively used in the transformation of aziridines, most notably in their reaction with carbon dioxide to form oxazolidinones. The (salen)Cr(III)Cl complex is a highly selective catalyst for the coupling of CO₂ with N-alkyl and N-aryl aziridines, favoring the formation of 5-substituted oxazolidinones. researchgate.netresearchgate.net This selectivity arises from the preferential ring-opening at the more substituted carbon of the aziridine ring. researchgate.net Interestingly, the (salen)Cr(III)Cl catalyst can function effectively even without a co-catalyst, although the rate may be slower. researchgate.net
The reaction mechanism involves the activation of the aziridine by the Lewis acidic chromium center, which facilitates the nucleophilic attack of the aziridine nitrogen onto the carbon of CO₂, followed by intramolecular ring-opening. researchgate.net Hammett studies have shown a clear influence of substrate electronic effects on the product selectivity, supporting a mechanism with developing positive charge at the benzylic carbon during the ring-opening step. researchgate.net
Table 5: (salen)Cr(III)Cl-Catalyzed Synthesis of Oxazolidinones
| Aziridine Substrate | Product | Selectivity (5-subst. : 4-subst.) |
| N-Propyl-2-phenylaziridine | N-Propyl-5-phenyloxazolidin-2-one | 40 : 1 |
| N-Propyl-2-(p-methoxyphenyl)aziridine | N-Propyl-5-(4-methoxyphenyl)oxazolidin-2-one | 80 : 1 |
| Selectivity data from studies on chromium-catalyzed CO₂ fixation. researchgate.netresearchgate.net |
Ytterbium and Manganese Catalysis
Ytterbium and manganese catalysts have also found application in the chemistry of this compound, offering unique reactivity profiles.
Ytterbium Catalysis: Ytterbium(III) triflate (Yb(OTf)₃) acts as a potent Lewis acid catalyst for the SN2-type ring-opening of activated aziridines with electron-rich arenes and heteroarenes. acs.org This methodology provides access to substituted 2,2-diaryl/heteroarylethylamines. acs.org The reaction proceeds through the activation of the aziridine by the ytterbium catalyst, which facilitates nucleophilic attack at the aziridine ring. acs.org
Manganese Catalysis: Manganese complexes are effective catalysts for the aziridination of olefins. beilstein-journals.org Water-soluble manganese-porphyrin complexes can catalyze the aziridination of styrene with chloramine-T in aqueous media, with yields up to 93%. researchgate.netresearchgate.net The reaction yields are generally higher in slightly acidic to neutral pH. researchgate.net More recently, a manganese(II) complex with a bulky chelating bis(alkoxide) ligand has been shown to catalyze the aziridination of styrene with PhINTs, producing N-tosyl-2-phenylaziridine in good yields at room temperature. nih.govmdpi.com This system is noteworthy as it does not always require a large excess of the olefin. mdpi.com
Table 6: Manganese-Catalyzed Aziridination of Styrene
| Catalyst System | Nitrene Source | Solvent | Yield (%) |
| Mn-porphyrin/H₂O | Chloramine-T | Water (pH 4) | up to 93 |
| Mn[O-terphenyl-O]Ph(THF)₂ | PhINTs | C₆D₆ | up to 79 |
| Yields are based on optimized reaction conditions reported in the literature. researchgate.netresearchgate.netnih.govmdpi.com |
Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has provided a versatile platform for the asymmetric synthesis and transformation of aziridines. This field has developed several distinct strategies, each leveraging different modes of activation to control stereochemistry.
Chiral Brønsted Acid Catalysis
Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven to be highly effective catalysts for the enantioselective synthesis of aziridines. organic-chemistry.org These catalysts function by activating electrophiles, typically imines, through hydrogen bonding, thereby creating a chiral environment that directs the approach of a nucleophile.
A prominent application is the aza-Darzens reaction between diazo compounds and imines. For instance, the reaction of diazoacetamides with N-Boc-imines, catalyzed by a chiral phosphoric acid, proceeds rapidly at room temperature to afford trans-aziridines in excellent yields (89-97%), high diastereoselectivities (trans/cis > 50:1), and high enantioselectivities (88-98% ee). organic-chemistry.org The scope of the reaction includes various N-Boc and N-Cbz imines, demonstrating tolerance for different substituents. organic-chemistry.org
The synthesis of fluorinated aziridines has also been achieved using this methodology. A multicomponent reaction involving in situ generated trifluorodiazoethane (CF3CHN2) and aldimines, catalyzed by a CPA, yields CF3-substituted aziridines with high diastereo- and enantioselectivity. rsc.org Similarly, a combined strong Brønsted acid system, consisting of a chiral disulfonimide and 2-carboxyphenylboronic acid, has been used to construct chiral CF2-functionalized aziridines from difluorodiazoethyl phenyl sulfone and in situ-formed aldimines. beilstein-journals.org
Another notable development is a multi-component reaction of aldehydes, ortho-tert-butoxyaniline, and alkyl diazoacetates, which produces N-aryl-cis-aziridine carboxylate esters. bond.edu.au The use of just 1 mol% of a readily available Brønsted acid catalyst affords the desired cis-aziridines in high yields (61–98%) and with excellent optical purity (mostly >90% ee). bond.edu.au The ortho-tert-butoxy group on the aniline (B41778) was found to be crucial for achieving high enantioselectivity. bond.edu.au
Table 1: Chiral Brønsted Acid Catalyzed Aziridination Reactions
| Catalyst System | Reactants | Product Type | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Chiral Phosphoric Acid (CPA) | Diazoacetamides + N-Boc/N-Cbz-imines | trans-Aziridines | 89-97% | 88-98% | organic-chemistry.org |
| CPA | CF3CHN2 + Aldimines | cis-CF3-substituted aziridines | High | up to 99% | rsc.org |
| Chiral Disulfonimide + 2-Carboxyphenylboronic acid | PhSO2CF2CHN2 + Aldimines | CF2-functionalized aziridines | up to 81% | up to 51% | beilstein-journals.org |
| CPA (1 mol%) | Aldehydes + o-tert-butoxyaniline + Diazoacetates | N-Aryl-cis-aziridine carboxylates | 61-98% | >90% | bond.edu.au |
Metal-Free Lewis Acid Catalysis
Metal-free Lewis acid catalysis offers an alternative activation strategy for aziridine synthesis and transformations, avoiding the cost and potential toxicity of metal catalysts. These reactions often involve the activation of substrates through the formation of adducts with Lewis acidic species.
One approach involves the cooperative action of Brønsted and Lewis acids. A transition-metal-free catalytic method for the ring-opening of aziridines and azetidines uses organotrifluoroborate salts as nucleophiles. organic-chemistry.orgnih.gov This reaction proceeds under simple, open-flask conditions with complete regioselectivity and high diastereoselectivity. nih.gov Mechanistic studies suggest that the presence or absence of a Brønsted acid co-catalyst can lead to divergent mechanisms, favoring stereoinversion or stereoretention, respectively. nih.govnsf.gov
The synthesis of cis-aziridine-2-carboxylates can be achieved through the Lewis acid-catalyzed reaction of phenyldiazomethane (B1605601) with α-imino esters, which selectively produces the cis isomer without the formation of common byproducts. organic-chemistry.org Additionally, a metal-free aziridination of styrene derivatives can be promoted by a combination of iodine (I2) and tetrabutylammonium (B224687) iodide (TBAI), which in situ generate TBAI3 as the efficient catalyst and N,N-diiodotosylamide as the aziridinating agent. organic-chemistry.org
Table 2: Metal-Free Lewis Acid Catalyzed Reactions
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| LiClO4 / (n-Bu)4NHSO4 | Aziridine Ring-Opening | Aziridines + Organotrifluoroborates | Transition-metal-free, complete regioselectivity | nih.govnsf.gov |
| Lewis Acid | Aziridination | Phenyldiazomethane + α-Imino esters | Selective formation of cis-aziridines | organic-chemistry.org |
| I2 / TBAI | Aziridination | Styrene derivatives + PhI=NTs | In situ generation of catalyst and reagent | organic-chemistry.org |
Supramolecular Organocatalysis
Supramolecular organocatalysis utilizes macrocyclic hosts or other organized assemblies to create defined reaction environments that can enhance catalytic activity and selectivity. researchgate.net These systems often mimic enzymatic pockets, using non-covalent interactions to bind substrates and stabilize transition states.
Calix researchgate.netpyrrole, a macrocyclic compound with multiple N-H hydrogen bond donors, has been employed in the synthesis of aziridines. researchgate.netbeilstein-journals.org While catalytically inactive on its own for this transformation, a mixture of calix researchgate.netpyrrole and copper(I) chloride (CuCl) effectively catalyzes the synthesis of 1-tosyl-2-phenylaziridine from styrene and chloramine-T, yielding the product in 74% yield. researchgate.netbeilstein-journals.org Spectroscopic evidence suggests that the calix researchgate.netpyrrole activates the Cu-Cl bond through hydrogen-bonding interactions, facilitating the formation of the active nitrene intermediate. researchgate.netbeilstein-journals.org
The concept of anion-binding catalysis, a key feature of many supramolecular systems, has been applied to the desymmetrization of meso-aziridines. beilstein-journals.org Chiral triazolium-amide catalysts have been used for the ring-opening of meso-aziridines with trimethylsilyl (B98337) halides (TMSX), where the catalyst binds the halide anion and delivers it enantioselectively. beilstein-journals.org
Table 3: Supramolecular Organocatalysis in Aziridine Chemistry
| Catalyst System | Reaction Type | Substrates | Yield | Key Feature | Reference |
|---|---|---|---|---|---|
| Calix researchgate.netpyrrole / CuCl | Aziridination | Styrene + Chloramine-T | 74% | Activation of Cu-Cl bond via H-bonding | researchgate.netbeilstein-journals.org |
| Chiral Triazolium-amide | Desymmetrization of meso-aziridines | meso-Aziridine + TMSX (X=Cl, Br) | High | Anion-binding catalysis | beilstein-journals.org |
Bifunctional Catalytic Systems
Bifunctional catalysts contain two distinct functional groups that work in concert to activate both the nucleophile and the electrophile in a reaction. This cooperative activation often leads to high efficiency and stereocontrol.
A notable example is the use of chiral phosphinothiourea derivatives for the enantioselective ring-opening of meso-aziridines. researchgate.netnih.govthieme-connect.com In this system, a phosphinothiourea catalyst activates hydrogen chloride (HCl) for the hydrochlorination of N-benzoyl aziridines. researchgate.netthieme-connect.com NMR studies suggest that the basic phosphine group is protonated by HCl, while the thiourea (B124793) moiety binds the resulting chloride anion through hydrogen bonding. researchgate.netthieme-connect.com This activated complex then delivers the chloride nucleophile to the aziridine in a highly enantioselective S_N2-type attack, affording β-chloroamine derivatives in high yields and enantioselectivities. researchgate.netnih.gov The reaction demonstrates the ability of organocatalysts to function effectively even in the presence of strong mineral acids. thieme-connect.com
Table 4: Bifunctional Catalysis in Aziridine Transformations
| Catalyst | Reaction Type | Substrates | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Chiral Phosphinothiourea | Enantioselective Ring-Opening | meso-N-Benzoyl aziridine + HCl | β-Chloroamine | Cooperative activation of HCl; high yield and ee | researchgate.netnih.govthieme-connect.com |
| Bifunctional Thiourea | Desymmetrization of meso-aziridines | meso-Aziridines + HCl | β-Chloroamine | Catalyst promotes C-N bond cleavage and S_N2 attack | beilstein-journals.org |
Chiral Phenylaziridine-Derived Catalysts
An intriguing strategy in organocatalysis involves using the chiral scaffold of the target molecule itself to create a new catalyst. Several studies have reported the synthesis of novel organocatalysts derived from this compound and their application in other asymmetric transformations.
Chiral phosphinoyl-aziridines, synthesized from this compound, have been shown to be effective organocatalysts. mdpi.comresearchgate.net For example, (S)-2-diphenylphosphinoyl-2-phenylaziridine, which contains a free N-H group, was prepared in a one-step process and successfully catalyzed the direct asymmetric three-component Mannich reaction of an amine, hydroxyacetone, and various aromatic aldehydes. mdpi.comresearchgate.net These reactions produced the corresponding Mannich adducts with high levels of enantio- and diastereoselectivity. researchgate.net Control experiments using this compound alone did not yield the product, highlighting the crucial role of the phosphinoyl group in catalysis. mdpi.com
Similarly, a series of optically pure phosphines functionalized with chiral aziridines have been synthesized and tested in the enantioselective Friedel–Crafts alkylation of indoles with β-nitrostyrene, achieving enantioselectivities up to 85% ee in some cases. lodz.pl
Table 5: Catalytic Applications of this compound Derivatives
| Catalyst | Reaction Type | Reactants | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| (S)-2-Diphenylphosphinoyl-2-phenylaziridine | Asymmetric Mannich Reaction | p-Anisidine + Hydroxyacetone + Aldehydes | Moderate to Good | High | mdpi.comresearchgate.net |
| Chiral Aziridine-Phosphine / Copper Complex | Friedel-Crafts Alkylation | Indoles + β-Nitrostyrene | up to 88% | up to 92% | lodz.pl |
Biocatalysis and Bio-Inspired Catalytic Approaches
Biocatalysis leverages the high selectivity and efficiency of enzymes and whole-cell systems for chemical synthesis. Bio-inspired catalysis, in turn, seeks to mimic these natural systems with synthetic complexes. Both approaches have been applied to the synthesis and transformation of aziridines.
Direct biocatalytic transformations involving 2-phenylaziridine have been explored. For example, the enantiospecific hydrolysis of 2-phenylaziridine has been observed, indicating that it can be a viable intermediate in enzymatic reaction cascades for producing valuable chiral 1,2-amino alcohols. researchgate.net However, some studies have noted difficulties in using aziridines as substrates for certain biocatalysts, such as nitrile hydrolyzing enzymes, for nucleophilic ring-opening with cyanide. journals.co.zacsir.co.za
Bio-inspired catalysis has made significant strides, particularly in aziridination reactions. Non-heme iron complexes, designed to mimic the active sites of iron-containing enzymes, are of great interest due to iron's low cost and toxicity. rsc.org The first example of an enantioselective aziridination catalyzed by a non-heme iron complex was reported using iron(II) triflate and chiral PyBOX ligands. rsc.org These in situ generated catalysts facilitated nitrene transfer from PhINTs to styrene, producing the chiral aziridine in moderate yields and enantioselectivities. rsc.org These bio-inspired systems offer an economical and environmentally friendly alternative to catalysts based on precious metals. rsc.org
Table 6: Biocatalysis and Bio-Inspired Approaches
| Approach | Catalyst System | Reaction | Key Finding | Reference |
|---|---|---|---|---|
| Biocatalysis | TQL cytochrome c variant | Enantiospecific hydrolysis of 2-phenylaziridine | Demonstrates aziridine as a viable enzymatic intermediate. | researchgate.net |
| Bio-Inspired Catalysis | Non-heme Iron(II) triflate / Chiral PyBOX ligand | Enantioselective aziridination of styrene | First example of non-heme iron-catalyzed asymmetric aziridination. | rsc.org |
| Biocatalysis | Nitrile hydrolysing microorganisms | Attempted ring-opening of N-tosyl-2-phenylaziridine | Difficulty observed in generating β-amino nitriles from the aziridine. | journals.co.zacsir.co.za |
Catalytic Strategies Employed in S 2 Phenylaziridine Synthesis and Transformations
Heme Enzyme Mimics in Aziridine (B145994) Chemistry
The quest for efficient and selective synthesis of chiral molecules has led chemists to draw inspiration from nature's catalysts: enzymes. Heme proteins, a class of metalloenzymes, are particularly notable for their ability to catalyze a wide array of challenging chemical transformations with remarkable regio- and stereocontrol. acs.orgnih.govescholarship.org While nature has not evolved enzymes for aziridination, scientists have successfully repurposed and engineered heme proteins to function as highly effective catalysts for the asymmetric aziridination of olefins, including the synthesis of (S)-2-phenylaziridine. acs.orgresearchgate.net This approach combines the catalytic prowess of the heme cofactor with the tunable and chiral environment of the protein scaffold. acs.orgnih.gov
The core of this biocatalytic strategy lies in mimicking the reactive iron-nitrene (Fe=NR) intermediate, which is analogous to the iron-oxo (Fe=O) species responsible for the oxidative power of native cytochrome P450 enzymes. nih.govnih.gov By supplying a synthetic nitrene precursor, such as a sulfonyl azide (B81097), to an engineered heme protein, a new-to-nature reaction can be initiated. acs.orgnih.gov
Pioneering work in this area has utilized variants of cytochrome P450 enzymes, particularly cytochrome P450BM3 from Bacillus megaterium. acs.orgnih.govresearchgate.net Through directed evolution, a process of iterative mutation and selection, these enzymes have been optimized to catalyze the intermolecular aziridination of styrenes with high efficiency and enantioselectivity. acs.orgresearchgate.netcaltech.edu
A key modification in developing these biocatalysts is the mutation of the axial cysteine ligand, which is conserved in native P450s, to a serine. nih.gov This change alters the electronic properties of the heme iron, resulting in a "P411" enzyme, named for the shift in its carbon monoxide-bound Soret peak from 450 nm to 411 nm. nih.gov These P411 variants have proven to be effective scaffolds for engineering aziridination activity. acs.orgnih.gov
Detailed Research Findings:
Initial investigations with an engineered P411 variant of cytochrome P450BM3 showed modest activity for the aziridination of styrene (B11656) using tosyl azide as the nitrene source. acs.org However, through further active-site engineering, a variant was developed that exhibited significantly improved performance. acs.org This evolved enzyme demonstrated exceptional enantioselectivity, producing this compound with up to 99% enantiomeric excess (ee). acs.orgnih.govcaltech.edu
The biocatalytic system can function effectively both in vitro with purified enzymes and in whole-cell systems, offering a more sustainable and cost-effective approach. acs.orgresearchgate.net The evolved P450 variants can achieve high catalytic turnovers, with some systems reaching up to 1,000 turnovers for the aziridination of styrene. acs.orgnih.govcaltech.edu This highlights the remarkable adaptability of natural enzymes for non-native reactions. researchgate.netcaltech.edu
The scope of these heme enzyme mimics extends to various substituted styrenes. acs.org However, the reactivity and selectivity can be influenced by the electronic nature and position of the substituents on the styrene ring. For instance, 3-methylstyrene (B89682) and 3-chlorostyrene (B1584043) were found to be less reactive than their 4-substituted counterparts. acs.orgnih.govcaltech.edu In some cases, such as with 4-methoxystyrene, the formation of an amido-alcohol byproduct was observed, likely due to the electronic stabilization of a carbocation intermediate. acs.orgnih.gov
While cytochrome P450s have been a primary focus, other heme proteins like myoglobin (B1173299) and cytochrome c have also been explored. acs.orgnih.gov Although wild-type myoglobin and cytochrome c were initially found to be inactive for intermolecular aziridination, engineered variants have shown promise in other nitrene transfer reactions, suggesting their potential for aziridination with further evolution. researchgate.netnih.gov
The table below summarizes the key findings for the biocatalytic aziridination of styrene to this compound using an evolved P411 enzyme.
| Catalyst | Substrate | Nitrene Source | Total Turnovers (TTN) | Yield | Enantiomeric Excess (ee) |
| Evolved P411 Variant | Styrene | Tosyl azide | 600 | 70% | 99% (S) |
| Evolved P411 Variant | Styrene | Tosyl azide | 1,000 | - | 99% (S) |
| Evolved P411 Variant | 4-Methylstyrene | Tosyl azide | 450 | - | 99% (S) |
| Evolved P411 Variant | 4-Chlorostyrene | Tosyl azide | 290 | - | 99% (S) |
| Evolved P411 Variant | 3-Methylstyrene | Tosyl azide | 85 | - | - |
| Evolved P411 Variant | 3-Chlorostyrene | Tosyl azide | 21 | - | - |
Data sourced from references acs.orgnih.govcaltech.edu. The yield for the 1,000 TTN reaction was not specified in the source material.
Synthetic Utility of S 2 Phenylaziridine As a Versatile Chiral Building Block
Access to Enantiomerically Enriched Amines and Amino Acid Derivatives
The high reactivity of the aziridine (B145994) ring towards nucleophilic attack is a fundamental aspect of its synthetic utility. The ring-opening of (S)-2-phenylaziridine and its derivatives provides a direct and stereocontrolled route to valuable chiral amines and non-proteinogenic amino acids, which are prevalent in natural products and pharmaceutical agents. researchgate.netorgsyn.org
The process typically involves a nucleophilic attack that proceeds via an SN2-type mechanism, resulting in an inversion of configuration at the center of attack. When enantiopure N-protected this compound derivatives are used, the reaction with various nucleophiles leads to enantiomerically pure β-functionalized α-amino acid derivatives. researchgate.net For instance, the reaction of an enantiopure 3-phenylaziridine-2-carboxylate with nucleophiles such as benzenethiol (B1682325) or indole, catalyzed by boron trifluoride etherate, cleanly yields the corresponding β-substituted α-amino acid derivatives with high diastereomeric purity. researchgate.net
Similarly, enzymatic cascades have been developed to convert L-phenylalanine into enantiopure 1,2-amino alcohols, such as 2-phenylglycinol and phenylethanolamine, where 2-phenylaziridine (B142167) is considered a viable intermediate. researchgate.net The regioselective reductive ring-opening of 2-substituted N-(1-phenylethyl)aziridines is another established method to produce enantiopuer amines and amino alcohols. beilstein-journals.org These transformations underscore the role of this compound as a reliable chiron for generating stereodefined amine-containing structures.
| Starting Material (Derivative of this compound) | Nucleophile | Product Class | Stereochemical Outcome | Reference |
| (+)-(2S,3R)-methyl 3-phenylaziridine-2-carboxylate | Benzenethiol | β-Thiophenyl-α-amino acid derivative | SN2-type opening (Inversion) | researchgate.net |
| (+)-(2S,3R)-methyl 3-phenylaziridine-2-carboxylate | Indole | β-Indolyl-α-amino acid derivative | SN2-type opening (Inversion) | researchgate.net |
| (+)-(2S,3R)-methyl 3-phenylaziridine-2-carboxylate | Acetic Acid | β-Acetoxy-α-amino acid derivative | SN2-type opening (Inversion) | researchgate.net |
| This compound (as intermediate) | Water (Hydrolysis) | (S)-Phenylglycinol | Enantiospecific | researchgate.net |
Construction of Diverse Chiral Heterocyclic Scaffolds
Beyond simple ring-opening, this compound serves as a powerful building block for constructing more complex chiral heterocyclic systems. Its ability to act as a masked 1,3-dipole or to undergo ring-expansion reactions enables the synthesis of a variety of ring sizes and architectures. researchgate.netresearchgate.net
Spirocycles, which feature two rings connected by a single common atom, possess a unique three-dimensional structure that is increasingly sought after in medicinal chemistry. bldpharm.comqmul.ac.uk this compound derivatives are effective precursors for such scaffolds. A notable example is the Lewis acid-mediated [3+2] cycloaddition of N-tosyl-2-phenylaziridine with methylenecycloalkenes, which provides convenient access to spiropyrrolidines in good yields. researchgate.netresearchgate.net In these reactions, the aziridine behaves as an electron-poor 1,3-dipole equivalent. researchgate.net
Fused heterocyclic systems can also be accessed. A nickel-catalyzed cascade reaction involving the C-H coupling of 8-aminoquinoline-derived benzamides with this compound derivatives directly yields benzolactams. osaka-u.ac.jp This transformation proceeds via a C-H alkylation followed by an intramolecular amidation. Crucially, when an enantiopure aziridine is used, the reaction occurs with inversion of configuration, transferring the stereochemical information to the final fused product. osaka-u.ac.jp The condensation of phenylaziridines with substrates like 3-cyclopentenylsilane, followed by palladium-assisted heterocyclization, also affords azabicyclic adducts. researchgate.net
| Aziridine Derivative | Reaction Partner | Resulting Heterocyclic System | Reaction Type | Reference |
| N-Tosyl-2-phenylaziridine | Methylenecycloalkene | Spiropyrrolidine | [3+2] Cycloaddition | researchgate.netresearchgate.net |
| N-Benzyl-(S)-2-phenylaziridine | 8-Aminoquinoline Benzamide | Benzolactam (Fused) | Ni-catalyzed C-H Alkylation/Amidation | osaka-u.ac.jp |
| Spiro-aziridine oxindole | 2-Naphthol | Benzoindoline fused spiro-oxindole | Dehydrative [3+2] Cycloaddition | scribd.com |
The regioselectivity of the aziridine ring-opening—cleavage at the C2-N bond versus the C3-N bond—can be controlled, leading to the formation of various heterocyclic ring sizes. frontiersin.org This control is influenced by the substituents on the aziridine ring, the nucleophile, and the reaction conditions. frontiersin.orgmagtech.com.cn
This compound is frequently used in [3+2] cycloaddition reactions to form five-membered rings. For example, its stereoselective reaction with isothiocyanates, mediated by a Lewis acid like zinc(II) bromide, yields highly enantioenriched iminothiazolidines. nih.govcaltech.edu The reaction proceeds with excellent chemo-, regio-, and diastereoselectivity. nih.gov Similarly, cycloadditions with various alkenes produce substituted pyrrolidines. researchgate.net
The synthesis of larger rings is also well-documented. A formal [3+2+2] cycloaddition of aziridines with two alkyne molecules, catalyzed by hexafluoroantimonic acid, has been developed as a practical method for synthesizing seven-membered azepine derivatives with good yields and regioselectivity. researchgate.net The ability to direct the ring-opening and subsequent cyclization makes this compound a versatile tool for accessing a range of important azaheterocycles. researchgate.net
| Aziridine Derivative | Reaction Partner | Resulting Ring System (Size) | Reaction Type | Reference |
| (R)-N-Tosyl-2-phenylaziridine | Allyl isothiocyanate | (S)-Iminothiazolidine (5-membered) | Stereoselective [3+2] Cycloaddition | nih.govcaltech.edu |
| N-Tosyl-2-phenylaziridine | Alkenes | Pyrrolidine (B122466) (5-membered) | [3+2] Cycloaddition | researchgate.net |
| Unactivated Aziridines | Terminal Alkynes (2 equiv.) | Azepine (7-membered) | Formal [3+2+2] Cycloaddition | researchgate.net |
Synthesis of Fused and Spirocyclic Systems
Preparation of Polyfunctionalized Chiral Molecules
The synthetic power of this compound is fully realized in its application to create complex molecules bearing multiple functional groups. These polyfunctionalized products often serve as advanced intermediates or as final target molecules with significant biological or catalytic activity. researchgate.netmdpi.com
A prime example is the palladium-catalyzed regioselective and stereo-invertive ring-opening borylation of 2-arylaziridines. rsc.org This reaction, using bis(pinacolato)diboron (B136004), regioselectively cleaves the C3-N bond to produce β-amino-alkylboronates. When enantiopure (R)-N-tosyl-2-phenylaziridine (99% ee) is used, the reaction proceeds with complete inversion of stereochemistry to afford the corresponding (S)-β-amino-alkylboronate in 99% ee. rsc.org This product is a versatile building block for further transformations, such as Suzuki-Miyaura cross-coupling reactions. rsc.org
Another elegant application is the synthesis of chiral tridentate ligands. An efficient method involves the reaction of enantiopure aziridines, such as this compound, with salicylaldehydes. researchgate.net The key step is an iminium-mediated self-ring opening of the aziridine that achieves regiospecific cleavage of the more substituted C-N bond with complete inversion of configuration, yielding the ligand in high yield. researchgate.net These examples demonstrate how the inherent chirality and reactivity of this compound can be harnessed to install diverse functionalities in a single, stereodefined framework.
| Aziridine Derivative | Reagent/Reaction Partner | Introduced Functionality | Product Class | Reference |
| (R)-N-Tosyl-2-phenylaziridine | Bis(pinacolato)diboron / Pd-catalyst | Boronate ester | (S)-β-Amino-alkylboronate | rsc.org |
| (S)-2-Alkylaziridines | Salicylaldehydes | Imine, Phenol, secondary Amine | Chiral tridentate ligand | researchgate.net |
| N-Alkyl-2-phenylaziridines | s-BuLi / D₂O | Deuterium (at ortho-position) | Ortho-lithiated intermediate |
Conclusion and Future Research Directions in S 2 Phenylaziridine Chemistry
Current Challenges and Opportunities for Innovation
Despite significant progress, several challenges remain in the synthesis and utilization of (S)-2-phenylaziridine, each representing an opportunity for innovation.
One of the primary hurdles is the development of highly efficient and enantioselective synthetic methods. While classical approaches like the Wenker synthesis from chiral amino alcohols are established, they can suffer from harsh reaction conditions. bas.bg Achieving high enantiopurity in other methods, such as those involving asymmetric catalysis, can be challenging, with some preliminary studies showing suboptimal yields. This creates a significant opportunity for the development of novel catalytic systems that can provide this compound and its derivatives with high yields and excellent enantioselectivity under mild conditions.
Another challenge lies in the functionalization of the this compound ring. While ring-opening reactions are well-documented, the selective functionalization at the nitrogen or carbon atoms without ring cleavage remains an area for further exploration. The development of methods for the direct C-H functionalization of the phenyl ring or the aziridine (B145994) carbons would open up new avenues for creating diverse molecular architectures.
The inherent instability of some aziridine derivatives also poses a challenge for their isolation and storage. researchgate.net Innovations in developing stable, yet reactive, N-substituted this compound derivatives that can be handled more easily would be highly beneficial for their broader application in multi-step syntheses.
Finally, the scalability of many existing synthetic protocols for this compound is a concern, particularly for potential industrial applications. There is a need for robust and cost-effective methods that can be safely implemented on a larger scale. Metal-free synthesis protocols, for instance, are advantageous for their scalability and reduced contamination of products with metal residues.
A summary of these challenges and the corresponding opportunities for innovation is presented in the table below.
| Challenge | Opportunity for Innovation |
| Achieving high enantioselectivity in synthesis. | Development of novel and more efficient chiral catalysts and auxiliaries. |
| Selective functionalization of the aziridine ring. | Exploration of new methodologies for C-N and C-C bond formation without ring-opening. |
| Instability of certain aziridine derivatives. researchgate.net | Design of new N-protecting or activating groups to enhance stability and tune reactivity. |
| Scalability and cost-effectiveness of synthesis. | Development of continuous flow processes and scalable metal-free synthetic routes. |
Emerging Methodologies and Sustainable Synthetic Approaches
In response to the aforementioned challenges and the growing demand for environmentally friendly chemical processes, several emerging methodologies and sustainable approaches are being explored in the context of this compound chemistry.
Biocatalysis is a particularly promising avenue. The use of enzymes, such as engineered cytochrome P450, for the synthesis of chiral amines and related compounds is gaining traction. researchgate.net These biocatalytic methods offer the potential for high enantioselectivity under mild, aqueous conditions, aligning with the principles of green chemistry. huarenscience.comijnc.ir Enzymatic cascades could provide a direct route to this compound or its precursors from simple starting materials, minimizing waste and the use of hazardous reagents. researchgate.net
Electrochemical synthesis represents another innovative and sustainable approach. Electrochemical aziridination, for example, can proceed under oxidant-free conditions, using electricity as a "green" reagent. chinesechemsoc.org This method has the potential to be highly efficient and can be applied to a range of alkenes, offering a direct route to the aziridine core. sioc-journal.cn The use of ammonia (B1221849) as a nitrogen source in such reactions is particularly attractive due to its high atom economy. chinesechemsoc.org
Metal-free synthesis strategies are also at the forefront of sustainable chemistry. The development of organocatalytic methods for aziridination avoids the use of often toxic and expensive transition metal catalysts. mdpi.com These methods can offer high levels of stereocontrol and are often more amenable to large-scale synthesis.
The principles of green chemistry , such as the use of safer solvents, renewable feedstocks, and waste minimization, are increasingly being integrated into the synthesis of aziridines. huarenscience.comacs.org For instance, the development of one-pot procedures reduces the number of purification steps and the amount of solvent waste. scielo.br The use of carbon dioxide as a C1 feedstock for the synthesis of oxazolidinones from aziridines is another example of a green synthetic application. acs.org
The table below summarizes some of these emerging and sustainable methodologies.
| Methodology | Key Advantages |
| Biocatalysis researchgate.net | High enantioselectivity, mild reaction conditions, use of renewable resources. |
| Electrochemical Synthesis chinesechemsoc.org | Avoids chemical oxidants, high atom economy, potential for scalability. |
| Metal-Free Catalysis mdpi.com | Avoids toxic metals, often milder conditions, easier product purification. |
| Green Chemistry Principles huarenscience.comacs.org | Reduced environmental impact, increased safety, improved resource efficiency. |
Q & A
Q. What are the established synthetic methodologies for (S)-2-Phenylaziridine, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : this compound is typically synthesized via cyclization of β-amino alcohols using reagents like Burgess reagent or Mitsunobu conditions. Enantiomeric purity depends on the stereochemical integrity of the starting material and reaction kinetics. For example, using (S)-styrene oxide as a precursor with chiral catalysts (e.g., Jacobsen’s catalyst) can enhance enantioselectivity. Post-synthesis, chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation measurements are critical for verifying purity .
- Key Variables : Temperature (lower temperatures reduce racemization), solvent polarity, and catalyst loading.
- Validation : Cross-check NMR (e.g., splitting patterns for aziridine protons) and mass spectrometry for molecular confirmation .
Q. How should researchers characterize this compound spectroscopically, and what spectral artifacts are common?
- Methodological Answer :
- NMR : Focus on δ 2.5–3.5 ppm (aziridine ring protons) and aromatic protons (δ 7.2–7.5 ppm). Artifacts may arise from trace moisture, causing ring-opening; use dry deuterated solvents and inert atmospheres.
- IR : Stretching vibrations at ~3300 cm⁻¹ (N-H) and 1500–1600 cm⁻¹ (C-N).
- MS : Expect [M+H]⁺ peaks with fragmentation patterns reflecting aziridine ring stability.
- Best Practice : Triangulate data with X-ray crystallography (if crystalline) for absolute configuration confirmation .
Advanced Research Questions
Q. What experimental strategies prevent racemization of this compound during derivatization or storage?
- Methodological Answer :
- Storage : Use amber vials under nitrogen at –20°C to minimize light/oxygen exposure.
- Derivatization : Avoid strong acids/bases; opt for mild acylating agents (e.g., acetic anhydride in dichloromethane). Kinetic studies show racemization accelerates above 40°C, so monitor reaction temperatures rigorously.
- Analysis : Employ time-resolved circular dichroism (CD) or chiral GC-MS to track enantiomeric excess (ee) degradation over time .
Q. How can researchers resolve contradictory data in aziridine ring-strain measurements across computational and experimental studies?
- Methodological Answer :
- Computational : Use DFT methods (e.g., B3LYP/6-31G*) to model ring strain, but calibrate with experimental calorimetric data (e.g., heat of combustion).
- Experimental : Compare X-ray-derived bond angles with computational geometries. Discrepancies often arise from solvation effects in simulations vs. solid-state data.
- Cross-Validation : Replicate studies using multiple solvents and theoretical models (e.g., MP2 vs. CCSD(T)) to identify systematic errors .
Q. What are the best practices for designing kinetic studies on this compound’s reactivity in ring-opening reactions?
- Methodological Answer :
- Control Variables : Maintain constant ionic strength (e.g., using Bu₄N⁺ as a counterion) and pH buffers.
- Techniques : Use stopped-flow UV-Vis spectroscopy for fast reactions (<1 s) or in-situ NMR for slower processes.
- Data Analysis : Apply Eyring or Arrhenius plots to extract activation parameters. Report confidence intervals for rate constants derived from nonlinear regression .
Data Reporting and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility in aziridine chemistry?
- Methodological Answer :
- Detail : Specify solvent batch purity, drying methods (e.g., molecular sieves), and exact stoichiometry. Example: “Reaction stirred at 0°C under argon for 24 h” vs. “stirred overnight.”
- Supplementary Data : Provide raw chromatograms (HPLC/GC) with integration values and crystallization conditions (e.g., solvent ratios, cooling rates).
- Adherence to Standards : Follow journal guidelines like the Beilstein Journal’s requirement for explicit experimental subsections and supplementary files .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound due to its toxicity and reactivity?
- Methodological Answer :
- Toxicity : Use fume hoods and PPE (nitrile gloves, goggles); avoid inhalation/contact.
- Reactivity : Store separately from oxidizing agents; neutralize waste with dilute HCl before disposal.
- Documentation : Include risk assessments in institutional review board (IRB) submissions, referencing SDS sheets and prior incident reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
